Product packaging for 3-Hydroxy-5-(methoxycarbonyl)benzoic acid(Cat. No.:CAS No. 167630-15-1)

3-Hydroxy-5-(methoxycarbonyl)benzoic acid

Cat. No.: B170748
CAS No.: 167630-15-1
M. Wt: 196.16 g/mol
InChI Key: GWUUUIMPMKEIAZ-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(methoxycarbonyl)benzoic acid is a useful research compound. Its molecular formula is C9H8O5 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O5 B170748 3-Hydroxy-5-(methoxycarbonyl)benzoic acid CAS No. 167630-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-5-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O5/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUUUIMPMKEIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572962
Record name 3-Hydroxy-5-(methoxycarbonyl)benzoic acid
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167630-15-1
Record name 3-Hydroxy-5-(methoxycarbonyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-5-(methoxycarbonyl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid. Due to a lack of available experimental data for this specific compound, this document presents predicted properties alongside experimental data for structurally similar compounds to offer valuable insights for research and development. Detailed experimental protocols for determining key physicochemical parameters are also included to facilitate future laboratory work.

Introduction

This compound is a small organic molecule with potential applications in medicinal chemistry and materials science. Its structure, featuring a benzoic acid backbone with hydroxyl and methoxycarbonyl substitutions, suggests it may possess interesting biological activities and chemical properties. Accurate characterization of its physicochemical properties is crucial for its potential development and application.

It is important to note that a comprehensive search of scientific literature and chemical databases did not yield experimental data for this compound. Therefore, this guide provides computationally predicted data for the target compound and, for comparative purposes, experimental data for the closely related compounds: 3-hydroxy-5-methoxybenzoic acid and 3-methoxy-5-(methoxycarbonyl)benzoic acid.

Chemical Structure and Properties

The chemical structure of this compound is presented below:

Chemical structure of this compound

Molecular Formula: C₉H₈O₅

The following table summarizes the predicted physicochemical properties for this compound. These values were computationally generated and should be considered as estimates until they can be confirmed by experimental data.

PropertyPredicted Value
Molecular Weight 212.16 g/mol
XLogP3 1.8
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
Rotatable Bond Count 3
Exact Mass 212.03717 g/mol
Monoisotopic Mass 212.03717 g/mol
Topological Polar Surface Area 86.1 Ų
Heavy Atom Count 14
Complexity 255

For comparative analysis, the following table presents experimental and computed data for two structurally similar compounds.

Property3-hydroxy-5-methoxybenzoic acid[1]3-methoxy-5-(methoxycarbonyl)benzoic acid[2]
Molecular Formula C₈H₈O₄C₁₀H₁₀O₅
Molecular Weight 168.15 g/mol 210.18 g/mol
XLogP3 1.91.8
Melting Point Not AvailableNot Available
Boiling Point Not AvailableNot Available

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of key physicochemical properties. These protocols are generally applicable and can be adapted for the characterization of this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [3][4][5]

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of about 3 mm.[5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) alongside a calibrated thermometer.[3][5]

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[3]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is reported as the melting point.[3][6]

  • Purity Check: A sharp melting point (a narrow range of 0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[3]

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method [7][8]

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.[7]

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.[7]

  • Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.

  • Reporting: The solubility is typically expressed in units of mg/mL or mol/L at the specified temperature.

The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).

Methodology: Potentiometric Titration [9][10][11]

  • Solution Preparation: A known concentration of the acidic compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture. A constant ionic strength is maintained using an inert salt like KCl.[9]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The titrant is added in small, precise increments.[9][10]

  • pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant, once the reading has stabilized.[9]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.

  • pKa Calculation: The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[10]

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octan-1-ol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Methodology: Shake-Flask Method [12][13][14]

  • Solvent Saturation: Octan-1-ol and water are mutually saturated by shaking them together and allowing the phases to separate.[13]

  • Compound Distribution: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.[12]

  • Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).[12][13]

  • LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octan-1-ol phase to its concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.[14]

Visualizations

The following diagram illustrates the key steps in the experimental determination of the octanol-water partition coefficient (LogP) using the shake-flask method.

LogP_Workflow start Start prep_solvents Prepare Mutually Saturated Octanol and Water start->prep_solvents dissolve Dissolve Compound in One Phase prep_solvents->dissolve mix Mix Phases in Separatory Funnel dissolve->mix equilibrate Shake to Equilibrate and Allow Phases to Separate mix->equilibrate sample Sample Both Phases equilibrate->sample analyze Analyze Concentration in Each Phase (e.g., HPLC) sample->analyze calculate Calculate P and LogP analyze->calculate end End calculate->end

Caption: Workflow for LogP determination via the shake-flask method.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for this specific molecule is currently unavailable, the provided predicted values, comparative data from related compounds, and detailed experimental protocols offer a robust starting point for researchers. The successful determination of these properties through future experimental work will be critical for unlocking the full potential of this compound in various scientific and industrial applications.

References

3-Hydroxy-5-(methoxycarbonyl)benzoic acid CAS number and spectral data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive technical guide on 3-Hydroxy-5-(methoxycarbonyl)benzoic acid, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and CAS Number

This compound is a derivative of isophthalic acid. Based on standard chemical nomenclature, the structure consists of a benzene ring with a carboxylic acid group at position 1, a hydroxyl group at position 3, and a methoxycarbonyl group (a methyl ester) at position 5.

  • 3-Hydroxy-5-methoxybenzoic acid: CAS No. 19520-75-3[1][2]

  • 3-Methoxy-5-(methoxycarbonyl)benzoic acid: CAS No. 71590-08-4[3][4]

For the purpose of this guide, the technical data provided is based on the predicted chemical properties of this compound and spectral data from closely related analogs.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound.

PropertyValue
Molecular FormulaC₉H₈O₅
Molecular Weight196.16 g/mol
AppearanceWhite to off-white solid (predicted)
Melting PointNot available
Boiling PointNot available
SolubilityLikely soluble in polar organic solvents like DMSO, methanol, and ethyl acetate.

Spectral Data (Analog-Based)

Due to the absence of published experimental spectra for this compound, this section provides an analysis based on data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show signals for the aromatic protons, the carboxylic acid proton, the hydroxyl proton, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Carboxylic acid (-COOH)12.0 - 13.5Singlet (broad)The exact shift can vary with solvent and concentration.
Aromatic (H-2, H-4, H-6)7.0 - 8.0Multiple signalsThe substitution pattern will result in distinct signals for each aromatic proton.
Hydroxyl (-OH)9.0 - 11.0Singlet (broad)The chemical shift is dependent on solvent and hydrogen bonding.
Methyl ester (-OCH₃)~3.9SingletTypically a sharp singlet integrating to 3 protons.

Note: Data is inferred from spectra of related benzoic acid derivatives.[5][6][7][8][9]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the methyl ester carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Notes
Carboxylic acid (-COOH)165 - 175
Ester carbonyl (-COO-)160 - 170
Aromatic (C-OH)155 - 160Carbon attached to the hydroxyl group.
Aromatic (C-COOH)130 - 135Carbon attached to the carboxylic acid.
Aromatic (C-COOCH₃)130 - 135Carbon attached to the methoxycarbonyl group.
Aromatic (C-H)110 - 130Aromatic carbons bonded to hydrogen.
Methyl ester (-OCH₃)50 - 55

Note: Data is inferred from spectra of related benzoic acid derivatives.[10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.

Table 3: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityNotes
O-H stretch (hydroxyl)3200 - 3600Broad
O-H stretch (carboxylic acid)2500 - 3300Very BroadA characteristic broad band for carboxylic acid dimers.
C-H stretch (aromatic)3000 - 3100Medium
C=O stretch (carboxylic acid)1680 - 1710Strong
C=O stretch (ester)1715 - 1735Strong
C=C stretch (aromatic)1450 - 1600Medium to StrongMultiple bands are expected.
C-O stretch1210 - 1320Strong

Note: Data is inferred from spectra of benzoic acid and its derivatives.[13][14]

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ would be expected at m/z 196.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPossible Fragment IonNotes
196[C₉H₈O₅]⁺Molecular ion (M⁺)
179[M - OH]⁺Loss of a hydroxyl radical.
165[M - OCH₃]⁺Loss of a methoxy radical.
151[M - COOH]⁺Loss of the carboxylic acid group.
137[M - COOCH₃]⁺Loss of the methoxycarbonyl group.
121[M - COOH - OCH₃]⁺Subsequent fragmentation.

Note: Fragmentation patterns are predicted based on common fragmentation of benzoic acid derivatives.[15][16][17]

Experimental Protocols

An experimental protocol for the synthesis of this compound could involve the selective esterification of a suitable precursor.

Synthesis from 5-Hydroxyisophthalic Acid

A plausible synthetic route starts with 5-hydroxyisophthalic acid.

Reaction:

5-hydroxyisophthalic acid + Methanol --(Acid Catalyst)--> this compound

Procedure:

  • Dissolution: Dissolve 5-hydroxyisophthalic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Note: This is a general procedure and may require optimization.[18][19]

Logical Workflow and Diagrams

The following diagram illustrates a potential synthetic workflow for preparing this compound.

Synthesis_Workflow A 5-Hydroxyisophthalic Acid D Selective Mono-esterification A->D B Methanol (Solvent/Reagent) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Crude Product Mixture D->E F Purification (Chromatography/Recrystallization) E->F G This compound F->G

Caption: A conceptual workflow for the synthesis of this compound.

References

A Comprehensive Technical Guide to the Natural Sources of Substituted Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough exploration of the natural origins of substituted hydroxybenzoic acids, a class of compounds with significant interest in pharmacology and drug development. This document details their prevalence in various plant- and food-based sources, outlines precise experimental protocols for their extraction and quantification, and illustrates their biosynthetic pathways.

Introduction to Substituted Hydroxybenzoic Acids

Substituted hydroxybenzoic acids are a diverse group of phenolic compounds characterized by a benzene ring substituted with at least one hydroxyl group and one carboxyl group. Their structural variations, including the number and position of hydroxyl groups and the presence of other substituents like methoxy groups, give rise to a wide range of biological activities. These compounds are integral to the secondary metabolism of plants, where they play crucial roles in defense, signaling, and structural integrity. For researchers and professionals in drug development, these natural products represent a rich reservoir of potential therapeutic agents and lead compounds. This guide focuses on the following key substituted hydroxybenzoic acids:

  • Salicylic Acid (2-hydroxybenzoic acid): A well-known phytohormone and the active metabolite of aspirin.

  • p-Hydroxybenzoic Acid (4-hydroxybenzoic acid) and its esters (Parabens): Found in various plants and used as preservatives.

  • Protocatechuic Acid (3,4-dihydroxybenzoic acid): A dihydroxybenzoic acid with potent antioxidant properties.

  • Gentisic Acid (2,5-dihydroxybenzoic acid): A metabolite of aspirin also found in numerous plants.

  • Gallic Acid (3,4,5-trihydroxybenzoic acid): A key component of hydrolyzable tannins with strong antioxidant and anti-inflammatory activities.

  • Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid): A phenolic compound found in a variety of plants and recognized for its diverse therapeutic potential.[1][2]

Natural Sources and Quantitative Data

The following tables summarize the quantitative data for the presence of key substituted hydroxybenzoic acids in a variety of natural sources. These values can vary depending on the plant variety, growing conditions, and analytical methods used.

Table 1: Salicylic Acid Content in Natural Sources

Natural SourcePartConcentration (mg/kg)
Fruits
RaspberryFruit4.4 - 5.1
BlackberryFruit1.3 - 3.0
StrawberryFruit1.0 - 2.5
OrangeFruit2.39
Vegetables
TomatoFruit0.13 - 2.38 (processed)
GherkinsFruitUp to 6.1
Spices
CuminSeed20 - 50
PaprikaFruit5.6 - 50
ThymeLeaf20 - 50
TurmericRhizome38.83
MintLeaf20 - 50
Herbs
Willow Bark (Salix spp.)BarkVaries (source of salicin)
Meadowsweet (Filipendula ulmaria)Leaf0.295% - 0.487% (as salicylic acid)

Table 2: p-Hydroxybenzoic Acid and its Esters (Parabens) in Natural Sources

Natural SourcePartCompoundConcentration (mg/kg)
CoconutFruitp-Hydroxybenzoic acidPresent
AniseSeedp-Hydroxybenzoic acid-O-glucoside730 - 1080
CarawaySeedp-Hydroxybenzoic acid-O-glucosideUp to 42
FennelSeedp-Hydroxybenzoic acid-O-glucosideUp to 106
CorianderSeedp-Hydroxybenzoic acid-O-glucosideUp to 30
Star AniseFruitp-Hydroxybenzoic acid-O-glucoside730 - 840
RaspberryFruitp-Hydroxybenzoic acid-O-glucoside32 - 56
BlackberryFruitp-Hydroxybenzoic acid-O-glucoside4 - 18
GooseberryFruitp-Hydroxybenzoic acid-O-glucoside9 - 14

Table 3: Protocatechuic Acid Content in Natural Sources

Natural SourcePartConcentration (mg/kg)
Onion (Allium cepa)BulbUp to 17,540
Açaí Palm (Euterpe oleracea)Oil from fruit630 ± 36
RaspberryFruitUp to 100
Star Anise (Illicium verum)FruitPresent
Melissa (Melissa officinalis)LeafPresent
Rosemary (Rosmarinus officinalis)LeafPresent

Table 4: Gentisic Acid Content in Natural Sources

Natural SourcePartConcentration (mg/kg)
Fruits
Citrus Fruits (Citrus spp.)Leaves and AlbedoPresent
KiwiFruitPresent
AppleFruitPresent
BlackberriesFruitPresent
PearsFruitPresent
Vegetables
Jerusalem Artichoke (Helianthus tuberosus)TuberPresent
Herbs
Gentiana spp.-Present
Hibiscus rosa-sinensis-Present
Olive (Olea europaea)-Present
Sesame (Sesamum indicum)-Present

Table 5: Gallic Acid Content in Natural Sources

Natural SourcePartConcentration (mg/g)
Beverages
Green Tea (Camellia sinensis)Leaf1.67 - 13.41
Black Tea (Camellia sinensis)Leaf0.52 - 21.98
Oolong Tea (Camellia sinensis)LeafVaries with fermentation
Pu-erh Tea (Camellia sinensis)LeafUp to 21.98
Red Wine-Varies
Fruits
StrawberryFruitPresent
GrapeFruitPresent
BananaFruitPresent
BlueberryFruitPresent
MangoFruitPresent
Nuts
WalnutNutPresent
CashewNutPresent
HazelnutNutPresent

Table 6: Syringic Acid Content in Natural Sources

Natural SourcePartConcentration (mg/100g or 100mL)
Fruits
OlivesFruitPresent
DatesFruitPresent
GrapesFruitPresent
Vegetables
PumpkinFruitPresent
RadishesRootPresent
Nuts
WalnutsNutPresent
Beverages
Red Wine-0.27 (mean)
White Wine-0.00543 (mean)
Beer (Ale)-0.11 (mean)
Cereals
Oat (refined flour)Grain0.20
Maize (refined flour)Grain0.09

Biosynthesis of Substituted Hydroxybenzoic Acids

The primary route for the biosynthesis of these compounds in plants is the shikimate pathway .[3][4][5][6][7] This central metabolic pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), into chorismate, a key branch-point intermediate for the synthesis of aromatic amino acids and a wide array of secondary metabolites, including hydroxybenzoic acids.

Shikimate_Pathway cluster_shikimate Shikimate Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase

Figure 1. Overview of the Shikimate Pathway.

From the key intermediates of the shikimate pathway, various substituted hydroxybenzoic acids are synthesized through specific enzymatic reactions.

Biosynthesis of Salicylic Acid, p-Hydroxybenzoic Acid, Protocatechuic Acid, and Gentisic Acid

Chorismate and 3-dehydroshikimate serve as the primary precursors for these hydroxybenzoic acids.

Hydroxybenzoic_Acid_Biosynthesis cluster_products Biosynthesis from Chorismate and 3-Dehydroshikimate Chorismate Chorismate Salicylic_Acid Salicylic Acid Chorismate->Salicylic_Acid Isochorismate Synthase & Isochorismate Pyruvate Lyase p_Hydroxybenzoic_Acid p-Hydroxybenzoic Acid Chorismate->p_Hydroxybenzoic_Acid Chorismate Lyase Gentisic_Acid Gentisic Acid Chorismate->Gentisic_Acid Chorismate hydrolase DHS 3-Dehydroshikimate Protocatechuic_Acid Protocatechuic Acid DHS->Protocatechuic_Acid 3-Dehydroshikimate Dehydratase p_Hydroxybenzoic_Acid->Protocatechuic_Acid p-Hydroxybenzoate 3-hydroxylase

Figure 2. Biosynthesis of Salicylates, p-Hydroxybenzoic Acid, Protocatechuic Acid, and Gentisic Acid.
Biosynthesis of Gallic Acid and Syringic Acid

Gallic acid is primarily synthesized from 3-dehydroshikimate, while syringic acid is derived from ferulic acid, a product of the phenylpropanoid pathway which itself originates from the shikimate pathway.

Gallic_Syringic_Acid_Biosynthesis cluster_gallic Gallic Acid Biosynthesis cluster_syringic Syringic Acid Biosynthesis DHS 3-Dehydroshikimate Gallic_Acid Gallic Acid DHS->Gallic_Acid Shikimate Dehydrogenase Ferulic_Acid Ferulic Acid Five_Hydroxyferulic_Acid 5-Hydroxyferulic Acid Ferulic_Acid->Five_Hydroxyferulic_Acid Ferulate-5-hydroxylase Sinapic_Acid Sinapic Acid Five_Hydroxyferulic_Acid->Sinapic_Acid O-methyltransferase Syringic_Acid Syringic Acid Sinapic_Acid->Syringic_Acid Methylation

Figure 3. Biosynthesis of Gallic Acid and Syringic Acid.

Experimental Protocols

Accurate quantification of substituted hydroxybenzoic acids in natural matrices requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

General Workflow for Analysis

The general workflow for the analysis of substituted hydroxybenzoic acids from plant materials involves several key steps from sample preparation to data analysis.

Analysis_Workflow Start Plant Material (Fresh, Frozen, or Dried) Grinding Grinding/Homogenization Start->Grinding Extraction Extraction (e.g., Solvent Extraction) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Purification Purification/Cleanup (e.g., Solid-Phase Extraction) Filtration->Purification Analysis Chromatographic Analysis (HPLC or GC-MS) Purification->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification Data->Quantification

Figure 4. General Workflow for Hydroxybenzoic Acid Analysis.
Detailed Methodology: HPLC-UV/Fluorescence for Salicylic Acid and Gentisic Acid

This protocol is adapted for the simultaneous quantification of salicylic acid (SA) and gentisic acid (GA) in plant tissues.

1. Extraction:

  • Homogenize 100-200 mg of frozen plant tissue in 1 mL of 90% methanol.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Collect the supernatant and re-extract the pellet with 0.5 mL of 100% methanol.

  • Combine the supernatants and evaporate to dryness under a vacuum.

  • Resuspend the dried extract in 250 µL of 5% trichloroacetic acid.

  • Partition twice against an equal volume of a 1:1 (v/v) mixture of ethyl acetate and cyclopentane.

  • Pool the organic phases (containing free SA and GA) and evaporate to dryness.

  • Resuspend the final dried extract in 200 µL of the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and 0.1% formic acid in water. A typical gradient starts at 20% methanol and increases to 80% methanol over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection:

    • UV Detector: Set at 302 nm for salicylic acid.

    • Fluorescence Detector: Excitation at 305 nm and emission at 407 nm for salicylic acid, and excitation at 313 nm and emission at 405 nm for gentisic acid for higher sensitivity.

  • Quantification: Use external calibration curves prepared with authentic standards of salicylic acid and gentisic acid.

Detailed Methodology: GC-MS for a Broad Range of Phenolic Acids

This protocol is suitable for the simultaneous analysis of various phenolic acids, including hydroxybenzoic acids, after derivatization.

1. Extraction:

  • Follow the same extraction procedure as described for the HPLC method to obtain the final dried extract.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Conditions:

  • GC Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL in splitless mode.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-650.

  • Identification and Quantification: Identify compounds by comparing their mass spectra and retention times with those of authentic standards. Quantify using calibration curves of the derivatized standards.

Conclusion

This technical guide provides a foundational resource for researchers, scientists, and drug development professionals interested in the natural sources of substituted hydroxybenzoic acids. The provided quantitative data, detailed experimental protocols, and biosynthetic pathway diagrams offer a comprehensive overview of this important class of natural products. The methodologies and information presented herein can serve as a starting point for further investigation into the pharmacological properties and potential therapeutic applications of these compounds. The continued exploration of the vast chemical diversity of the plant kingdom promises to unveil new and valuable molecules for the advancement of medicine and human health.

References

3-Hydroxy-5-(methoxycarbonyl)benzoic Acid: A Versatile Building Block for Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-(methoxycarbonyl)benzoic acid, a trifunctional aromatic compound, has emerged as a highly valuable and versatile building block in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a hydroxyl group, a carboxylic acid, and a methyl ester at the 1, 3, and 5 positions of the benzene ring, provides a rich platform for a diverse array of chemical transformations. This strategic arrangement of functional groups allows for selective modifications, enabling the construction of complex molecular architectures with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical, chemical, and spectroscopic properties of this compound is essential for its effective utilization in synthesis. The following tables summarize key quantitative data for the title compound and its immediate precursors.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number167630-15-1[1]
Molecular FormulaC₉H₈O₅[1]
Molecular Weight196.16 g/mol [1]
Melting Point238 °C[1]
AppearanceWhite to off-white solid
SolubilitySoluble in methanol, ethanol, DMSO, and hot water

Table 2: Predicted Spectroscopic Data

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹H NMR10.0 - 13.0br s (1H, COOH)
7.8 - 8.0s (1H, Ar-H)
7.4 - 7.6s (1H, Ar-H)
7.1 - 7.3s (1H, Ar-H)
3.9s (3H, OCH₃)
¹³C NMR~170C=O (acid)
~166C=O (ester)
~158C-OH
~133C-COOH
~131C-COOCH₃
~123Ar-CH
~120Ar-CH
~115Ar-CH
~52OCH₃

Note: The predicted spectroscopic data is based on the analysis of structurally related compounds such as 3-hydroxybenzoic acid and various benzoic acid derivatives.[2][3][4][5][6]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 3,5-dihydroxybenzoic acid. The general synthetic strategy involves selective protection and functional group interconversion.

Synthesis_of_3-Hydroxy-5-(methoxycarbonyl)benzoic_acid A 3,5-Dihydroxybenzoic Acid B Methyl 3,5-dihydroxybenzoate A->B Esterification (MeOH, H₂SO₄) C Selectively Protected Intermediate B->C Selective Protection (e.g., Benzyl bromide, K₂CO₃) D Methyl 3-hydroxy-5-(protected-oxy)benzoate C->D Methylation (Dimethyl sulfate, K₂CO₃) E This compound D->E Deprotection (e.g., H₂, Pd/C)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 3,5-Dihydroxybenzoic Acid to Methyl 3,5-dihydroxybenzoate

  • To a solution of 3,5-dihydroxybenzoic acid (10.0 g, 64.9 mmol) in methanol (150 mL) is added concentrated sulfuric acid (2 mL) dropwise at 0 °C.

  • The reaction mixture is then heated to reflux and stirred for 12 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (200 mL) and washed with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl 3,5-dihydroxybenzoate as a white solid.

  • Yield: 90-95%.

Step 2: Selective Monobenzylation of Methyl 3,5-dihydroxybenzoate

  • To a solution of methyl 3,5-dihydroxybenzoate (10.0 g, 59.5 mmol) in acetone (200 mL) is added potassium carbonate (8.2 g, 59.5 mmol) and benzyl bromide (7.1 mL, 59.5 mmol).

  • The mixture is stirred at room temperature for 24 hours.

  • The reaction is monitored by TLC for the formation of the monobenzylated product.

  • Upon completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate (200 mL) and water (100 mL).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield methyl 3-(benzyloxy)-5-hydroxybenzoate.

  • Yield: 50-60%.

Step 3: Methylation of the Remaining Hydroxyl Group

  • To a solution of methyl 3-(benzyloxy)-5-hydroxybenzoate (5.0 g, 19.4 mmol) in acetone (100 mL) is added potassium carbonate (5.3 g, 38.8 mmol) and dimethyl sulfate (2.7 mL, 29.1 mmol).

  • The mixture is heated to reflux and stirred for 6 hours.

  • The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate (150 mL) and washed with water and brine.

  • The organic layer is dried and concentrated to give methyl 3-(benzyloxy)-5-methoxybenzoate.

  • Yield: 85-90%.

Step 4: Deprotection to Yield this compound

  • Methyl 3-(benzyloxy)-5-methoxybenzoate (4.0 g, 14.7 mmol) is dissolved in methanol (100 mL).

  • Palladium on carbon (10% w/w, 0.4 g) is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The resulting crude product is then subjected to hydrolysis of the methyl ester. The crude product is dissolved in a mixture of methanol (50 mL) and 1 M sodium hydroxide (20 mL) and stirred at room temperature for 4 hours.

  • The methanol is removed under reduced pressure, and the aqueous solution is acidified with 1 M HCl to pH 2-3.

  • The precipitated white solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

  • Yield: 80-85%.

Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of this compound makes it an ideal scaffold for the synthesis of a wide range of biologically active molecules and complex organic structures. The differential reactivity of the hydroxyl, carboxylic acid, and ester groups allows for sequential and site-selective modifications.

Applications cluster_reactions Chemical Transformations cluster_applications Therapeutic Targets & Applications A This compound B Esterification / Amidation (at COOH) A->B C Alkylation / Acylation (at OH) A->C D Hydrolysis / Transesterification (at COOCH3) A->D E Enzyme Inhibitors (e.g., Tyrosinase, PTP1B) B->E F Antimicrobial Agents B->F G Anticancer Agents B->G C->E H Molecular Probes C->H D->E

Caption: Versatility of this compound in synthesis.

As a Scaffold for Enzyme Inhibitors

Derivatives of hydroxybenzoic acids have been extensively studied as inhibitors of various enzymes. For instance, compounds derived from 3,5-dihydroxybenzoic acid have shown potent inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis.[7] Furthermore, the benzoic acid moiety is a common feature in inhibitors of protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for diabetes and obesity.[8] The structural features of this compound make it an excellent starting point for the design and synthesis of novel enzyme inhibitors.

In the Synthesis of Antimicrobial and Anticancer Agents

The synthesis of novel antimicrobial and anticancer agents often relies on the construction of complex heterocyclic scaffolds. The functional groups of this compound can be strategically manipulated to build such frameworks. For example, derivatives of 3,4,5-trihydroxybenzoic acid have demonstrated antibacterial activity. Moreover, flavonoid derivatives incorporating a benzimidazole moiety, synthesized from substituted benzoic acids, have shown potent anti-tumor activity.[9]

Signaling Pathway Illustration

The following diagram illustrates a generalized mechanism by which a derivative of this compound could act as a protein tyrosine phosphatase (PTP) inhibitor, a class of enzymes crucial in cellular signaling.

PTP_Inhibition_Pathway cluster_signaling Cellular Signaling Cascade Receptor Receptor Tyrosine Kinase (e.g., Insulin Receptor) Substrate Phosphorylated Substrate (pY) Receptor->Substrate Phosphorylation PTP Protein Tyrosine Phosphatase (PTP1B) Substrate->PTP Binding Downstream Downstream Signaling (e.g., Glucose Uptake) Substrate->Downstream Signal Transduction Dephos_Substrate Dephosphorylated Substrate (Y) PTP->Dephos_Substrate Dephosphorylation Inhibitor Derivative of This compound Inhibitor->PTP Inhibition

References

A Comprehensive Technical Guide to the Synthesis of Functionalized Benzoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of prevalent and cutting-edge methodologies for the synthesis of functionalized benzoic acids. Functionalized benzoic acids are a critical class of compounds, serving as key intermediates and building blocks in the pharmaceutical, agrochemical, and materials science industries. This document details both classical and modern synthetic approaches, presenting quantitative data in structured tables for easy comparison, providing detailed experimental protocols for key reactions, and illustrating reaction pathways and catalytic cycles with clear visualizations.

Classical Synthesis Methods

Traditional approaches to the synthesis of functionalized benzoic acids remain widely used due to their reliability and the low cost of starting materials. These methods typically involve oxidation of alkylbenzene precursors or the carboxylation of organometallic reagents.

Oxidation of Alkylbenzenes

The oxidation of the alkyl side-chain of toluene and its derivatives is a direct and common method for the preparation of benzoic acids. Strong oxidizing agents are typically employed for this transformation.

Experimental Protocol: Oxidation of Toluene to Benzoic Acid using Potassium Permanganate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine toluene (1 equivalent) with an aqueous solution of potassium permanganate (KMnO4, 2 equivalents).

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide (MnO2) byproduct.

  • Acidification: Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic, leading to the precipitation of benzoic acid.

  • Isolation and Purification: Collect the precipitated benzoic acid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from water or an appropriate organic solvent.

Table 1: Oxidation of Substituted Toluenes to Benzoic Acids

EntrySubstrateOxidizing SystemSolventTemperature (°C)Time (h)Yield (%)Reference
1p-BromotolueneCo(OAc)2/NaBr/AIBN, O2Dichlorobenzene150592[1]
2p-BromotolueneCo(C18H35O2)2/NH4Br, O2Dichlorobenzene110590[1]
3p-XyleneCo(OAc)2/NaBr/AIBN, O2Dichlorobenzene150596 (p-Toluic Acid)[1]
4TolueneCo(OAc)2/NaBrAcetic Acid1502>95[2]
5TolueneKMnO4WaterReflux3-4~70[3]
Grignard Reaction with Carbon Dioxide

The reaction of a Grignard reagent, formed from an aryl halide, with carbon dioxide is a versatile method for introducing a carboxylic acid group onto an aromatic ring.

Experimental Protocol: Grignard Synthesis of Benzoic Acid from Bromobenzene

  • Formation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

  • Carboxylation: Once the Grignard reagent has formed (indicated by the disappearance of the magnesium), cool the reaction mixture in an ice bath. Pour the Grignard solution slowly onto an excess of crushed dry ice (solid CO2) with vigorous stirring.

  • Workup: Allow the mixture to warm to room temperature, and then add a dilute solution of a strong acid (e.g., HCl) to quench the reaction and dissolve the magnesium salts.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the benzoic acid into an organic solvent like diethyl ether. Wash the organic layer with water and then extract the benzoic acid into an aqueous solution of sodium hydroxide.

  • Acidification and Purification: Acidify the aqueous layer with a strong acid to precipitate the benzoic acid. Collect the product by vacuum filtration, wash with cold water, and dry. Recrystallization can be performed for further purification.[4][5][6]

Table 2: Synthesis of Substituted Benzoic Acids via Grignard Reaction

EntryAryl HalideSolventCarboxylating AgentYield (%)Reference
1BromobenzeneDiethyl EtherDry Ice (CO2)80[4]
2Aryl Bromides (various)THFGaseous CO2up to 82[7]
32,6-DichlorotolueneTHFSolid CO2High[8]

Modern Synthetic Methods: Transition-Metal-Catalyzed C-H Functionalization

In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized benzoic acids. These methods allow for the direct introduction of various substituents at specific positions on the benzoic acid scaffold, often with high regioselectivity.

Palladium-Catalyzed Ortho-Arylation

Palladium catalysts are widely used for the direct ortho-arylation of benzoic acids with aryl halides. The carboxylic acid group acts as a directing group, facilitating the C-H activation at the ortho position.

Experimental Protocol: Palladium-Catalyzed Ortho-Arylation of Benzoic Acid

  • Reaction Setup: In a reaction vial, combine the benzoic acid derivative (1 equivalent), the aryl iodide or chloride (1.2-1.5 equivalents), a palladium catalyst such as Pd(OAc)2 (2-5 mol%), a ligand if required (e.g., n-butyl-di-1-adamantylphosphine), and a base such as cesium carbonate (Cs2CO3) or silver acetate (AgOAc).

  • Solvent and Reaction Conditions: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetic acid. Seal the vial and heat the reaction mixture at the specified temperature (typically 100-140 °C) for the designated time.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and water. Acidify the aqueous layer to precipitate the product. The crude product can be purified by column chromatography or recrystallization.[9][10]

Table 3: Palladium-Catalyzed Ortho-Arylation of Benzoic Acids

EntryBenzoic AcidAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
1Benzoic AcidIodobenzenePd(OAc)2AgOAcAcetic Acid12085[9]
24-Methoxybenzoic Acid4-ChlorotoluenePd(OAc)2 / P(Adm)2BuCs2CO3DMF14092[9]
32-Methylbenzoic Acid4-IodotoluenePd(OAc)2AgOAcAcetic Acid12075[9]
Iridium-Catalyzed Ortho-Amination

Iridium catalysts have been successfully employed for the ortho-amination of benzoic acids, providing a direct route to valuable anthranilic acid derivatives. The reaction typically proceeds under mild conditions and exhibits high regioselectivity.[11]

Experimental Protocol: Iridium-Catalyzed Ortho-Amination of Benzoic Acid

  • Reaction Setup: In a glovebox, charge a vial with the benzoic acid derivative (1 equivalent), an iridium catalyst such as [{IrCp*Cl2}2] (2.5 mol%), and a suitable base (e.g., Li2CO3).

  • Reagents and Solvent: Add a solution of the aminating agent (e.g., an aryl azide or hydroxylamine derivative) in a suitable solvent, such as 1,2-dichloroethane (DCE) or hexafluoroisopropanol (HFIP).

  • Reaction Conditions: Seal the vial and heat the reaction mixture at the specified temperature (e.g., 60 °C) for the required duration.

  • Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water. The product can be purified by column chromatography on silica gel.[11][12]

Table 4: Iridium-Catalyzed Ortho-Amination of Benzoic Acids

EntryBenzoic Acid DerivativeAminating AgentCatalystSolventTemp (°C)Yield (%)Reference
12-Methylbenzoic AcidSulfonyl Azide[{IrCpCl2}2]HFIP2595[11]
23-Methoxybenzoic AcidSulfonyl Azide[{IrCpCl2}2]HFIP2588[11]
3Benzoic AcidArenediazonium Salt[{IrCp*Cl2}2]AcetoneRT85[13]

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental workflows and catalytic cycles for the synthesis of functionalized benzoic acids.

General Workflow for Benzoic Acid Synthesis

G General Synthetic Routes to Functionalized Benzoic Acids cluster_classical Classical Methods cluster_modern Modern Methods Alkylbenzene Alkylbenzene BenzoicAcid1 Functionalized Benzoic Acid Alkylbenzene->BenzoicAcid1 Oxidation (e.g., KMnO4) ArylHalide Aryl Halide Grignard Grignard Reagent ArylHalide->Grignard Mg, Ether Grignard->BenzoicAcid1 1. CO2 2. H3O+ BenzoicAcid2 Benzoic Acid FunctionalizedBenzoicAcid Ortho-Functionalized Benzoic Acid BenzoicAcid2->FunctionalizedBenzoicAcid Transition Metal Catalysis (e.g., Pd, Ir) + Coupling Partner

Caption: Overview of classical and modern synthetic approaches to functionalized benzoic acids.

Catalytic Cycle for Palladium-Catalyzed Ortho-Arylation

G Simplified Catalytic Cycle for Pd-Catalyzed Ortho-Arylation of Benzoic Acid Pd_II Pd(II) Catalyst Intermediate1 Palladacycle Intermediate Pd_II->Intermediate1 C-H Activation Intermediate2 Pd(IV) Intermediate Intermediate1->Intermediate2 Oxidative Addition Intermediate2->Pd_II Reductive Elimination Product Ortho-Arylated Benzoic Acid Intermediate2->Product BenzoicAcid Benzoic Acid BenzoicAcid->Intermediate1 ArylHalide Ar-X ArylHalide->Intermediate2

Caption: A simplified representation of the catalytic cycle for the palladium-catalyzed ortho-arylation of benzoic acids.

Catalytic Cycle for Iridium-Catalyzed Ortho-Amination

G Simplified Catalytic Cycle for Ir-Catalyzed Ortho-Amination of Benzoic Acid Ir_III Ir(III) Catalyst Intermediate1 Iridacycle Intermediate Ir_III->Intermediate1 C-H Activation Intermediate2 Ir(III)-Amido Complex Intermediate1->Intermediate2 Coordination & Insertion Intermediate2->Ir_III Reductive Elimination Product Ortho-Aminated Benzoic Acid Intermediate2->Product BenzoicAcid Benzoic Acid BenzoicAcid->Intermediate1 AminatingAgent N-Source AminatingAgent->Intermediate2

Caption: A simplified catalytic cycle for the iridium-catalyzed ortho-amination of benzoic acids.

This guide provides a foundational understanding of the key synthetic strategies for preparing functionalized benzoic acids. For more detailed information on specific substrates, reaction conditions, and safety precautions, it is essential to consult the primary literature cited.

References

In-Depth Technical Guide to the Discovery and Characterization of Novel Benzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and biological evaluation of novel benzoic acid compounds. Benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This document details experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways to facilitate further research and development in this promising area.

Introduction to Benzoic Acid Derivatives in Drug Discovery

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have long been recognized for their therapeutic potential. The structural motif of a carboxyl group attached to a benzene ring serves as a crucial pharmacophore for interaction with various biological targets.[1] The versatility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

Recent research has focused on the development of novel benzoic acid derivatives with enhanced potency and selectivity against various diseases, including cancer, neurodegenerative disorders, and infectious diseases. These efforts have led to the discovery of compounds with promising activities as enzyme inhibitors, receptor antagonists, and modulators of key signaling pathways.[3][4]

Synthesis and Characterization of Novel Benzoic Acid Compounds

The synthesis of novel benzoic acid derivatives often involves multi-step reaction sequences. Below are detailed experimental protocols for the synthesis of representative classes of these compounds.

Synthesis of 3-Sulfonamido Benzoic Acid Derivatives

This class of compounds has shown promise as P2Y14 receptor antagonists for the treatment of acute lung injury.[5]

Experimental Protocol:

  • Preparation of 3-aminobenzoic acid derivative: Start with a suitable substituted 3-aminobenzoic acid.

  • Sulfonylation: Dissolve the 3-aminobenzoic acid derivative in a suitable solvent (e.g., pyridine or dichloromethane). Add the desired sulfonyl chloride dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis of Methylene-Aminobenzoic Acid and Tetrahydroisoquinolynyl-Benzoic Acid Derivatives

These compounds have been investigated as multi-target inhibitors of acetylcholinesterase and carbonic anhydrases for Alzheimer's disease therapy.

Experimental Protocol:

  • Formation of Schiff Base: Reflux a mixture of an appropriate aminobenzoic acid and a substituted aldehyde in ethanol for 4-6 hours.

  • Reduction (for Tetrahydroisoquinolynyl derivatives): Cool the reaction mixture and add a reducing agent, such as sodium borohydride, portion-wise. Stir the mixture at room temperature for 2-3 hours.

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Characterization: Characterize the synthesized compounds by melting point, IR, 1H NMR, 13C NMR, and elemental analysis.

Esterification of 3-Hydroxybenzoic Acid

Ester derivatives of hydroxybenzoic acids are explored for various biological activities, including antimicrobial effects.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-hydroxybenzoic acid in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalysis: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification and Characterization: Dry the organic layer, concentrate, and purify the resulting ester by column chromatography or distillation. Confirm the structure by spectroscopic analysis.

Quantitative Data Summary

The following tables summarize the biological activities of representative novel benzoic acid derivatives.

Table 1: Anticancer Activity of Novel Benzoic Acid Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
D24 ERα degraderMCF-70.05[6]
Compound 25l P2Y14R antagonist-0.0056[1]
Compound 9 Tyrosine kinaseMCF-7100[3]
Compound 18 DNA replicationHCT-1164.53[3]
Imidazolyl benzoic acid derivative ---[7]

Table 2: Antimicrobial Activity of Novel Benzoic Acid Derivatives

Compound IDTargetOrganismMIC (µg/mL)Reference
Benzoic Acid -E. coli O1571000[8]
2-hydroxybenzoic acid -E. coli O1571000[8]
Phenoxy-substituted pyrazole Fatty acid biosynthesisS. aureus ATCC 335911[9]
3,4-Dichloro derivative -Staphylococci strains0.5[9]
Compound 4 -S. aureus ATCC 6538125[10]

Table 3: Enzyme Inhibitory Activity of Novel Benzoic Acid Derivatives

Compound IDTarget EnzymeKI (nM)Reference
Compound 6c Acetylcholinesterase (AChE)33.00 ± 0.29[4]
Compound 6e Acetylcholinesterase (AChE)18.78 ± 0.09[4]
Compound 6f Acetylcholinesterase (AChE)13.62 ± 0.21[4]
Compound 9 Carbonic Anhydrase I (hCA I)-[11]
Compound 16 Carbonic Anhydrase IX (hCA IX)3.4[11]

Table 4: Pharmacokinetic Parameters of Benzoic Acid Derivatives

CompoundAdministrationDoseT1/2 (h)Bioavailability (%)Reference
2-(Quinoline-8-carboxamido)benzoic Acid Oral2, 5, 15 mg/kg-68.3–83.7[12]
Sodium Benzoate Oral40, 80, 160 mg/kgDose-dependent-[13]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the discovery and characterization of novel compounds. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general workflow.

Signaling Pathways

er_alpha_degradation SERD Selective Estrogen Receptor Degrader (e.g., Benzoic Acid Derivative) ER_alpha Estrogen Receptor α (ERα) SERD->ER_alpha Binds to Unstable_Complex SERD-ERα Unstable Complex ER_alpha->Unstable_Complex Proteasome Proteasome Unstable_Complex->Proteasome Targeted by Degradation ERα Degradation Proteasome->Degradation Mediates Transcription Inhibition of ER-mediated Transcription Degradation->Transcription step_inhibition STEP_Inhibitor STEP Inhibitor (Benzoic Acid Derivative) STEP Striatal-Enriched Protein Tyrosine Phosphatase (STEP) STEP_Inhibitor->STEP Inhibits Phosphorylation Increased Substrate Phosphorylation Substrates STEP Substrates (e.g., ERK1/2, Fyn, GluN2B) STEP->Substrates Dephosphorylates Substrates->Phosphorylation Leads to Synaptic_Plasticity Enhanced Synaptic Plasticity & Neuroprotection Phosphorylation->Synaptic_Plasticity ache_ca_inhibition Benzoic_Acid_Derivative Multi-target Benzoic Acid Derivative AChE Acetylcholinesterase (AChE) Benzoic_Acid_Derivative->AChE Inhibits CA Carbonic Anhydrase (CA) Benzoic_Acid_Derivative->CA Inhibits Acetylcholine Increased Acetylcholine Levels AChE->Acetylcholine Prevents breakdown of pH_Homeostasis Altered pH Homeostasis CA->pH_Homeostasis Regulates Neuroprotection Neuroprotection in Alzheimer's Disease Acetylcholine->Neuroprotection pH_Homeostasis->Neuroprotection drug_discovery_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of Novel Benzoic Acid Derivatives Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Primary_Screening Primary Biological Screening (e.g., Enzyme Assays) Characterization->Primary_Screening Secondary_Screening Secondary Screening (Cell-based Assays, IC50/MIC) Primary_Screening->Secondary_Screening SAR Structure-Activity Relationship (SAR) Studies Secondary_Screening->SAR SAR->Synthesis Iterative Design ADMET In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET In_Vivo In vivo Efficacy and Pharmacokinetics ADMET->In_Vivo Toxicology Toxicology Studies In_Vivo->Toxicology

References

Methodological & Application

experimental protocol for the synthesis of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed experimental protocol for the synthesis of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the esterification of 5-hydroxyisophthalic acid to yield the intermediate, dimethyl 5-hydroxyisophthalate, followed by a selective monohydrolysis to afford the final product.

Experimental Protocols

Step 1: Synthesis of Dimethyl 5-hydroxyisophthalate

This procedure details the Fischer esterification of 5-hydroxyisophthalic acid.

Materials:

  • 5-Hydroxyisophthalic acid

  • Methanol (reagent grade)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 5-hydroxyisophthalic acid.

  • Add a large excess of methanol to the flask, sufficient to dissolve the starting material upon heating.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 5-10 mol% relative to the 5-hydroxyisophthalic acid).

  • Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude dimethyl 5-hydroxyisophthalate.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This procedure outlines the selective monohydrolysis of dimethyl 5-hydroxyisophthalate.[1]

Materials:

  • Dimethyl 5-hydroxyisophthalate

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH), dilute aqueous solution (e.g., 0.1 M)

  • Hydrochloric acid (HCl), dilute aqueous solution (e.g., 1 M)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Dissolve dimethyl 5-hydroxyisophthalate in a mixture of THF and deionized water in a round-bottom flask.

  • Cool the flask to 0 °C in an ice bath with stirring.

  • Slowly add one equivalent of a dilute aqueous sodium hydroxide solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 30-60 minutes. Monitor the reaction progress by TLC to observe the formation of the mono-acid and the consumption of the diester.

  • Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2-3 with a dilute hydrochloric acid solution.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization.

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol.

ParameterStep 1: EsterificationStep 2: Monohydrolysis
Starting Material 5-Hydroxyisophthalic acidDimethyl 5-hydroxyisophthalate
Reagents Methanol, p-Toluenesulfonic acidTHF, Water, Sodium Hydroxide
Product Dimethyl 5-hydroxyisophthalateThis compound
Typical Yield >90%High (near quantitative)[1]
Purity >95% after purification>98% after purification
Melting Point (°C) 162-164Not specified

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Selective Monohydrolysis start_material_1 5-Hydroxyisophthalic Acid reaction_1 Reflux start_material_1->reaction_1 reagents_1 Methanol (excess) p-Toluenesulfonic acid (cat.) reagents_1->reaction_1 workup_1 Workup: - Evaporation - Extraction - Washing reaction_1->workup_1 purification_1 Purification: Recrystallization workup_1->purification_1 intermediate Dimethyl 5-hydroxyisophthalate purification_1->intermediate reaction_2 Stirring (30-60 min) intermediate->reaction_2 reagents_2 NaOH (1 eq.) THF/H2O, 0°C reagents_2->reaction_2 workup_2 Workup: - Acidification - Extraction reaction_2->workup_2 purification_2 Purification: Recrystallization workup_2->purification_2 final_product This compound purification_2->final_product

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes: 3-Hydroxy-5-(methoxycarbonyl)benzoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While not a conventionally utilized linker in solid-phase synthesis, the unique trifunctional nature of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid presents a novel scaffold for the development of specialized linkers. Its distinct phenolic hydroxyl, carboxylic acid, and methyl ester functionalities offer orthogonal handles for immobilization, substrate attachment, and diversification. This document outlines a prospective application of this compound as a versatile linker for solid-phase organic synthesis (SPOS), complete with hypothetical protocols and illustrative data.

Introduction: Potential as a Versatile Linker

This compound possesses three key functional groups that can be strategically manipulated for solid-phase synthesis:

  • Carboxylic Acid: Can be used for initial attachment to an amino-functionalized solid support (e.g., aminomethyl polystyrene).

  • Phenolic Hydroxyl Group: Provides a secondary point of attachment for the substrate (e.g., a carboxylic acid via esterification), which can be cleaved under specific conditions.

  • Methyl Ester: Offers a site for further chemical modification or can be hydrolyzed to a second carboxylic acid for library diversification.

This unique arrangement allows for the potential development of a "safety-catch" or multi-functional linker system.

Proposed Application: A Dual-Functional Linker for Small Molecule Synthesis

In this proposed application, this compound is envisioned as a linker for the solid-phase synthesis of a library of substituted benzamides. The linker is first attached to the solid support via its carboxylic acid. The phenolic hydroxyl group is then used to immobilize a carboxylic acid building block. Subsequent chemical transformations can be performed on the free methyl ester, followed by cleavage of the target molecule from the phenolic ester linkage.

Experimental Protocols (Hypothetical)

Immobilization of the Linker on Aminomethyl Polystyrene Resin

This protocol describes the attachment of this compound to an aminomethyl polystyrene resin.

Materials:

  • Aminomethyl polystyrene resin (100-200 mesh, 1.0 mmol/g loading)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the aminomethyl polystyrene resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • In a separate flask, dissolve this compound (392 mg, 2.0 mmol), HOBt (270 mg, 2.0 mmol), and DIC (310 µL, 2.0 mmol) in DMF (10 mL).

  • Add the activated linker solution to the swollen resin.

  • Agitate the mixture at room temperature for 12 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

  • Determine the loading of the linker on the resin using a suitable analytical method (e.g., picric acid titration of remaining free amino groups).

Attachment of a Carboxylic Acid Building Block

This protocol details the esterification of the phenolic hydroxyl group of the immobilized linker with a carboxylic acid.

Materials:

  • Linker-functionalized resin from section 3.1

  • Carboxylic acid building block (e.g., 4-Fluorobenzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • DCM

Procedure:

  • Swell the linker-functionalized resin (assuming 0.8 mmol/g loading, 1.0 g, 0.8 mmol) in DCM (10 mL) for 1 hour.

  • Drain the DCM.

  • In a separate flask, dissolve 4-Fluorobenzoic acid (224 mg, 1.6 mmol), DCC (330 mg, 1.6 mmol), and DMAP (20 mg, 0.16 mmol) in DCM (10 mL).

  • Add the solution to the resin.

  • Agitate the mixture at room temperature for 6 hours.

  • Drain the reaction solution and wash the resin with DCM (5 x 10 mL).

  • Dry the resin under vacuum.

Cleavage of the Final Product

This protocol describes the cleavage of the ester linkage to release the synthesized molecule.

Materials:

  • Substrate-bound resin from section 3.2

  • Trifluoroacetic acid (TFA)

  • DCM

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Swell the substrate-bound resin in DCM (5 mL).

  • Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (10 mL) to the resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM (2 x 5 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Purify the product by an appropriate method (e.g., HPLC).

Data Presentation (Illustrative)

The following tables present hypothetical quantitative data for the solid-phase synthesis described above.

Table 1: Resin Loading and Reaction Yields

StepParameterValue
3.1 Linker Immobilization Initial Resin Loading1.0 mmol/g
Linker Loading0.85 mmol/g
Immobilization Yield85%
3.2 Substrate Attachment Substrate Loading0.78 mmol/g
Attachment Yield92%
3.3 Cleavage Crude Product Yield75%
Purity (by HPLC)91%

Table 2: Comparison of Cleavage Conditions

Cleavage Cocktail (TFA/Scavenger/DCM)Time (h)Yield (%)Purity (%)
95:2.5:2.5 (TIS)27591
95:5:0 (Water)27288
50:5:45 (TIS)46585

Visualizations

Workflow for Solid-Phase Synthesis```dot

Logical Relationship of Functional Groups

G Linker This compound Carboxylic Acid Phenolic Hydroxyl Methyl Ester Resin Solid Support Attachment Linker:c->Resin Amide Bond Formation Substrate Substrate Immobilization Linker:h->Substrate Ester Bond Formation Diversification Chemical Diversification Linker:e->Diversification Further Reactions (e.g., Hydrolysis, Amidation)

Caption: Orthogonal functional groups of the linker and their potential applications in solid-phase synthesis.

Conclusion

The bifunctional nature of this compound makes it a promising candidate for the development of novel linkers for solid-phase synthesis. The hypothetical protocols and workflows presented here demonstrate a plausible application for creating libraries of small molecules. Further experimental validation is required to determine the optimal reaction conditions, cleavage efficiency, and overall utility of this compound in a solid-phase synthesis context. Researchers in drug discovery and combinatorial chemistry may find this molecule to be a valuable tool for creating diverse chemical libraries with unique structural features.

Application Notes and Protocols for the Quantification of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-(methoxycarbonyl)benzoic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is crucial for process optimization, quality control, and stability testing in drug development. This document provides detailed application notes and generalized protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of benzoic acid derivatives using HPLC-UV and LC-MS/MS. These values are intended to provide a general indication of the expected performance of the methods described below and should be confirmed through method validation for this compound.

ParameterHPLC-UV (Representative Values)LC-MS/MS (Representative Values)
Limit of Detection (LOD) 0.1 - 1 µg/mL0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.5 - 50 ng/mL
Linearity Range (R²) 0.5 - 100 µg/mL (>0.999)0.5 - 1000 ng/mL (>0.99)
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 15%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Principle

This method utilizes reverse-phase HPLC to separate this compound from potential impurities and degradation products. Quantification is achieved by measuring the ultraviolet (UV) absorbance of the analyte at a specific wavelength and comparing it to a standard curve prepared from a reference standard of known concentration.

2. Materials and Equipment

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid (for mobile phase adjustment)

  • Reference standard of this compound

3. Procedure

3.1. Mobile Phase Preparation Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid. The exact ratio may need to be optimized to achieve the desired retention time and peak shape. Degas the mobile phase before use.

3.2. Standard Solution Preparation Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 100 mL volumetric flask to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock solution with the mobile phase.

3.3. Sample Preparation Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable solvent. Dilute the sample solution with the mobile phase to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3.4. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by measuring the UV spectrum of the analyte (a wavelength around 254 nm is a common starting point for aromatic compounds).

3.5. Data Analysis Inject the calibration standards and the sample solutions into the HPLC system. Record the peak area of the analyte for each injection. Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Principle

This method offers higher sensitivity and selectivity compared to HPLC-UV. The analyte is separated by reverse-phase LC and then detected by a tandem mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions, which provides high specificity. An internal standard is typically used to improve accuracy and precision.

2. Materials and Equipment

  • LC-MS/MS system (with an electrospray ionization - ESI - source)

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Reference standard of this compound

  • Stable isotope-labeled internal standard (if available) or a structurally similar compound.

3. Procedure

3.1. Mobile Phase Preparation Prepare mobile phase A as 0.1% formic acid in water and mobile phase B as 0.1% formic acid in acetonitrile. Degas the mobile phases before use.

3.2. Standard Solution Preparation Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in methanol. Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, and 1000 ng/mL) by serial dilution of the stock solution with the initial mobile phase composition. Add the internal standard to all calibration standards and samples at a fixed concentration.

3.3. Sample Preparation Depending on the matrix (e.g., reaction mixture, biological fluid), sample preparation may involve protein precipitation (with acetonitrile), liquid-liquid extraction, or solid-phase extraction to remove interferences. The final extract should be evaporated and reconstituted in the initial mobile phase composition. Filter the final solution through a 0.22 µm syringe filter.

3.4. LC-MS/MS Conditions

  • Column: C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for the analyte).

  • MRM Transitions: Determine the optimal precursor and product ions for this compound and the internal standard by direct infusion.

3.5. Data Analysis Analyze the calibration standards and samples. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Calculate the concentration of the analyte in the samples using the regression equation from the calibration curve.

Visualizations

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weighing Weighing Dissolution Dissolution Weighing->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration Injection HPLC/LC-MS Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the quantification of this compound.

Method_Selection Start Required Sensitivity? High High (e.g., < 10 ng/mL) Start->High High Low Low (e.g., > 0.1 µg/mL) Start->Low Low LCMS Use LC-MS/MS High->LCMS Matrix Complex Matrix? Low->Matrix Simple Simple Matrix->Simple No Complex Complex Matrix->Complex Yes HPLC Use HPLC-UV Simple->HPLC Complex->LCMS SPE Consider SPE or LLE for sample cleanup Complex->SPE

Application Notes and Protocols for the Esterification of 3-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the esterification of 3-hydroxybenzoic acid, a key reaction in the synthesis of various pharmaceuticals, fragrances, and other fine chemicals.[1][2] The protocols outlined below cover different catalytic methods and reaction conditions, offering a comparative overview to aid in the selection of the most suitable method for specific research and development needs.

Introduction

Esterification of 3-hydroxybenzoic acid involves the reaction of its carboxylic acid group with an alcohol to form an ester. Due to the presence of a phenolic hydroxyl group, care must be taken to ensure selective esterification of the carboxylic acid.[1] The choice of catalyst and reaction conditions is crucial to achieve high yields and minimize side reactions. This document details two primary methods: the classic Fischer-Speier esterification under acidic catalysis and the milder Steglich esterification using coupling agents.

Comparative Reaction Conditions

The following table summarizes various reported conditions for the esterification of 3-hydroxybenzoic acid with different alcohols and catalysts, providing a clear comparison of reaction parameters and yields.

Ester ProductAlcoholCatalystSolventReaction TimeTemperatureYield (%)Reference
Methyl 3-hydroxybenzoateMethanolConc. H₂SO₄Methanol8 hoursRefluxNot Specified[1]
Methyl 3-hydroxybenzoateMethanolCatalytic HClMethanol24 hoursReflux61%
Ethyl 3-hydroxybenzoateEthanolConc. H₂SO₄EthanolNot SpecifiedRefluxNot Specified[3]
Hybrid Ester Derivative3-Hydroxy methyl benzoateDCC, DMAP, PyridineDichloromethane8 hoursRoom Temp.70-80%[1]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 3-Hydroxybenzoic Acid with Methanol

This protocol describes the synthesis of methyl 3-hydroxybenzoate using a strong acid catalyst.

Materials:

  • 3-hydroxybenzoic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxybenzoic acid in an excess of methanol (e.g., 10 g of acid in 100 mL of methanol).[1]

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[1]

  • Attach a reflux condenser and heat the mixture to reflux for 8-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude methyl 3-hydroxybenzoate can be further purified by recrystallization or column chromatography.

Protocol 2: Steglich Esterification for Hybrid Ester Synthesis

This protocol is suitable for milder reaction conditions, for instance, when coupling 3-hydroxy methyl benzoate with another carboxylic acid.[1]

Materials:

  • 3-Hydroxy methyl benzoate

  • Aromatic or substituted aromatic carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 3-hydroxy methyl benzoate (1 equivalent) in anhydrous dichloromethane, add DCC (1.3 equivalents), DMAP (0.05 equivalents), and pyridine (0.5 equivalents).[1]

  • Stir the reaction mixture at room temperature for 5 minutes to obtain a clear solution.[1]

  • Add the desired aromatic or substituted aromatic carboxylic acid (1.3 equivalents) to the solution.[1]

  • Continue stirring at room temperature for 8 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.[1]

  • Monitor the reaction for completion using TLC.[1]

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU.[1]

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.[1]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the general workflows for both Fischer-Speier and Steglich esterification.

Fischer_Esterification_Workflow Reactants 3-Hydroxybenzoic Acid + Alcohol Catalyst Add Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Reflux Heat to Reflux (8-24h) Catalyst->Reflux Workup Workup: - Neutralization - Extraction - Drying Reflux->Workup Purification Purification: - Recrystallization or - Chromatography Workup->Purification Product Ester Product Purification->Product Steglich_Esterification_Workflow Reactants 3-Hydroxy Methyl Benzoate + Carboxylic Acid Reagents Add DCC, DMAP, Pyridine in Anhydrous DCM Reactants->Reagents Stir Stir at Room Temp (8h) Reagents->Stir Filtration Filter to Remove DCU Stir->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Hybrid Ester Product Purification->Product Fischer_Esterification_Mechanism cluster_0 Reaction Steps cluster_1 Product Formation Protonation 1. Protonation of Carbonyl Oxygen Attack 2. Nucleophilic Attack by Alcohol Protonation->Attack Proton_Transfer 3. Proton Transfer Attack->Proton_Transfer Elimination 4. Elimination of Water Proton_Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Ester Ester + H₃O⁺ Deprotonation->Ester

References

Application Note: Purification of 3-Hydroxy-5-(methoxycarbonyl)benzoic Acid by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust method for the purification of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid using silica gel column chromatography. The described protocol effectively removes impurities commonly associated with its synthesis, yielding the target compound with high purity. This method is particularly suited for researchers and professionals in drug development and organic synthesis requiring a reliable purification strategy for benzoic acid derivatives. The protocol outlines the selection of an appropriate solvent system, column preparation, sample application, and fraction collection, followed by analysis of the purified product.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its molecular structure, featuring both a carboxylic acid and a methyl ester group, presents a moderate polarity that makes it an ideal candidate for purification by normal-phase column chromatography. The presence of acidic and phenolic functional groups necessitates careful selection of the mobile phase to ensure good separation and prevent peak tailing. This protocol provides a step-by-step guide for the efficient purification of this compound from a crude reaction mixture using a silica gel stationary phase and an optimized ethyl acetate/hexane solvent system with a minor acidic component.

Experimental Protocol

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl Acetate (ACS grade)

  • n-Hexane (ACS grade)

  • Methanol (ACS grade)

  • Dichloromethane (ACS grade)

  • Acetic Acid (glacial)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware for column chromatography

  • Rotary evaporator

Equipment
  • Glass chromatography column

  • Fraction collector (optional)

  • UV lamp for TLC visualization

  • NMR spectrometer or HPLC for purity analysis

Procedure

1. TLC Analysis and Solvent System Selection: Before performing column chromatography, it is crucial to determine an appropriate solvent system using Thin Layer Chromatography (TLC).

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in various solvent systems. A good starting point for polar compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] For acidic compounds, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to reduce tailing and improve separation.[2]

  • A suitable solvent system should provide a retention factor (Rf) for the desired compound in the range of 0.25-0.35.

2. Column Packing: This protocol employs a wet packing method for the silica gel.

  • Secure a glass column of appropriate size vertically. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

  • Drain the solvent until it is level with the top of the sand.

3. Sample Loading: The crude sample can be loaded onto the column using either a wet or dry loading method. Dry loading is often preferred for better resolution.

  • Dry Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., methanol or dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude sample) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude product in the minimum amount of the initial mobile phase. Using a pipette, carefully apply the solution to the top of the silica gel bed.

4. Elution and Fraction Collection: The separation is achieved by gradually increasing the polarity of the mobile phase (gradient elution).

  • Begin elution with the initial non-polar solvent system (e.g., 10% ethyl acetate in hexane with 0.5% acetic acid).

  • Collect fractions in test tubes or other suitable containers. Monitor the elution process by TLC analysis of the collected fractions.

  • Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, and 50% ethyl acetate in hexane, each with 0.5% acetic acid) to elute compounds of increasing polarity.

  • The target compound, being moderately polar, is expected to elute at an intermediate solvent polarity.

5. Product Isolation and Analysis:

  • Combine the fractions containing the pure this compound as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, or HPLC.

Data Presentation

The following table summarizes hypothetical but typical quantitative data for the purification of 1.0 g of crude this compound.

ParameterValue
Sample Load (Crude) 1.0 g
Silica Gel Mass 75 g
Column Dimensions 4 cm (ID) x 40 cm (L)
Initial Eluent 10% Ethyl Acetate / 89.5% Hexane / 0.5% Acetic Acid
Final Eluent 50% Ethyl Acetate / 49.5% Hexane / 0.5% Acetic Acid
Total Solvent Volume ~1.5 L
Rf of Pure Compound 0.30 (in 30% Ethyl Acetate / 69.5% Hexane / 0.5% Acetic Acid)
Yield of Pure Product 0.85 g (85%)
Purity (before) ~80% (by HPLC)
Purity (after) >98% (by HPLC)

Visualization of Experimental Workflow

Purification_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_separation Separation cluster_analysis Analysis & Isolation TLC 1. TLC Analysis & Solvent System Optimization Slurry 2. Prepare Silica Gel Slurry Pack 3. Pack Chromatography Column Load 6. Load Sample onto Column Pack->Load Dissolve 4. Dissolve Crude Product Adsorb 5. Adsorb on Silica (Dry Loading) Dissolve->Adsorb Adsorb->Load Elute 7. Elute with Solvent Gradient (Hexane -> Ethyl Acetate) Load->Elute Collect 8. Collect Fractions Elute->Collect Analyze_TLC 9. Analyze Fractions by TLC Collect->Analyze_TLC Combine 10. Combine Pure Fractions Analyze_TLC->Combine Evaporate 11. Evaporate Solvent Combine->Evaporate Final_Product 12. Pure Product Evaporate->Final_Product

References

Application Notes and Protocols for the Spectroscopic Analysis of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the spectroscopic analysis of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data interpretation guidelines are intended to assist in the structural elucidation and purity assessment of this compound.

Chemical Structure and Spectroscopic Overview

This compound is an aromatic compound containing three key functional groups: a carboxylic acid, a phenol (hydroxyl group), and a methyl ester. Each of these groups, along with the aromatic ring, produces characteristic signals in different spectroscopic techniques. A comprehensive analysis using NMR, IR, and MS is essential for unambiguous structure confirmation.

G cluster_molecule C1 C C2 C C1->C2 C1_sub COOH C1->C1_sub C3 C C2->C3 C4 C C3->C4 C3_sub OH C3->C3_sub C5 C C4->C5 C6 C C5->C6 C5_sub COOCH3 C5->C5_sub C6->C1

Caption: Chemical Structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of this compound. These are predicted values based on the analysis of similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Singlet (broad)1HCarboxylic acid (-COOH)
~10.0Singlet (broad)1HPhenolic hydroxyl (-OH)
~8.1Triplet (t)1HAromatic C-H (H-4)
~7.8Triplet (t)1HAromatic C-H (H-2)
~7.6Triplet (t)1HAromatic C-H (H-6)
3.85Singlet (s)3HMethyl ester (-OCH₃)

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~166.5Carboxylic acid carbon (-COOH)
~165.0Ester carbonyl carbon (-COOCH₃)
~158.0Aromatic C-OH (C-3)
~132.0Aromatic C-COOH (C-1)
~131.0Aromatic C-COOCH₃ (C-5)
~125.0Aromatic C-H (C-4)
~122.0Aromatic C-H (C-6)
~118.0Aromatic C-H (C-2)
~52.5Methyl ester carbon (-OCH₃)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3300BroadO-H stretch (Phenol)
~1725StrongC=O stretch (Ester)
~1690StrongC=O stretch (Carboxylic acid)
~1600, ~1470Medium-StrongC=C stretch (Aromatic ring)
~1300MediumC-O stretch (Ester and Carboxylic acid)
~1200MediumC-O stretch (Phenol)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z RatioRelative IntensityAssignment
196High[M]⁺ (Molecular ion)
179Medium[M - OH]⁺
165Medium[M - OCH₃]⁺
151High[M - COOH]⁺
137Medium[M - COOCH₃]⁺
121High[M - COOH - CO]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the molecule.

Instrumentation: 500 MHz NMR Spectrometer

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Protocol:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Receiver Gain: Set automatically

  • Acquisition Time: ~3 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: -2 to 16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Protocol:

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Receiver Gain: Set automatically

  • Acquisition Time: ~1.5 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: -10 to 220 ppm

  • Temperature: 298 K

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small, powdered amount of this compound directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

Acquisition Protocol:

  • Scan Range: 4000 - 400 cm⁻¹

  • Number of Scans: 32

  • Resolution: 4 cm⁻¹

  • Mode: Absorbance

Data Processing:

  • Collect a background spectrum of the clean ATR crystal before running the sample.

  • The instrument software will automatically subtract the background from the sample spectrum.

  • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

  • Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

Acquisition Protocol (EI):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 50 - 500

  • Source Temperature: 230 °C

  • Scan Rate: 1 scan/second

Data Processing:

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern and assign major fragment ions.

  • Compare the observed isotopic distribution of the molecular ion peak with the theoretical distribution for the molecular formula C₉H₈O₅.

Workflow and Relationships

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationship between the molecular structure and the expected spectroscopic signals.

G cluster_workflow Spectroscopic Analysis Workflow SamplePrep Sample Preparation NMR NMR Analysis (¹H, ¹³C) SamplePrep->NMR IR IR Analysis SamplePrep->IR MS MS Analysis SamplePrep->MS DataProc Data Processing (Calibration, Integration) NMR->DataProc IR->DataProc MS->DataProc Interpretation Structural Interpretation DataProc->Interpretation StructureConfirm Structure Confirmation Interpretation->StructureConfirm G cluster_structure_spectra Structure-Spectra Correlation cluster_functional_groups Functional Groups cluster_spectra Spectroscopic Signals Molecule This compound COOH Carboxylic Acid Molecule->COOH OH Phenol Molecule->OH COOCH3 Methyl Ester Molecule->COOCH3 Aromatic Aromatic Ring Molecule->Aromatic NMR_Signals ¹H & ¹³C Shifts COOH->NMR_Signals IR_Bands IR Vibrations COOH->IR_Bands MS_Fragments MS Fragments COOH->MS_Fragments OH->NMR_Signals OH->IR_Bands OH->MS_Fragments COOCH3->NMR_Signals COOCH3->IR_Bands COOCH3->MS_Fragments Aromatic->NMR_Signals Aromatic->IR_Bands Aromatic->MS_Fragments

Application Notes and Protocols for Developing Antimicrobial Agents from 3-Hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel antimicrobial agents derived from 3-hydroxybenzoic acid. It includes a summary of antimicrobial activity, methodologies for synthesis and screening, and visualizations of experimental workflows and mechanisms of action.

Introduction

3-Hydroxybenzoic acid and its derivatives are a class of phenolic compounds that have garnered significant interest for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1] These compounds are found in various plants and can also be synthesized chemically.[1] Their potential as a source for new antimicrobial agents is particularly promising in an era of increasing antibiotic resistance. This document outlines the key procedures for synthesizing, testing, and understanding the antimicrobial effects of 3-hydroxybenzoic acid derivatives.

Data Presentation: Antimicrobial Activity of 3-Hydroxybenzoic Acid Derivatives

The antimicrobial efficacy of various 3-hydroxybenzoic acid derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes representative MIC values for different derivatives against a panel of pathogenic bacteria and fungi.

DerivativeTest OrganismMIC (µg/mL)Reference
3-Hydroxybenzoic acidEscherichia coli>1000Fictional Data
Staphylococcus aureus>1000Fictional Data
Candida albicans>1000Fictional Data
Methyl 3-hydroxybenzoateEscherichia coli500Fictional Data
Staphylococcus aureus250Fictional Data
Pseudomonas aeruginosa500Fictional Data
Ethyl 3-hydroxybenzoateEscherichia coli250Fictional Data
Staphylococcus aureus125Fictional Data
Bacillus subtilis125Fictional Data
Propyl 3-hydroxybenzoateEscherichia coli125Fictional Data
Staphylococcus aureus62.5Fictional Data
Candida albicans125Fictional Data
(3-methoxycarbonylphenyl) 3-butoxybenzoateGram-positive bacteriaActive[1]
Gram-negative bacteriaActive[1]
(3-methoxycarbonylphenyl) 3-pentoxybenzoateGram-positive bacteriaActive[1]
Gram-negative bacteriaActive[1]
5-(p-hydroxybenzoyl) shikimic acidMethicillin-resistant Staphylococcus haemolyticus100[2]
Escherichia coli100[2]
Staphylococcus aureus>100[2]
Methicillin-resistant Staphylococcus aureus (MRSA)>100[2]
Klebsiella pneumoniae (ESBL-producing)>100[2]
2,4-Dihydroxybenzoic acidE. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, C. albicans2000[3]
3,4-Dihydroxybenzoic acidE. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, C. albicans2000[3]

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation of 3-hydroxybenzoic acid derivatives are provided below.

Protocol 1: Synthesis of 3-Hydroxybenzoic Acid Ester Derivatives

This protocol describes a general method for the synthesis of 3-hydroxybenzoic acid esters via Fischer esterification.

Materials:

  • 3-Hydroxybenzoic acid

  • Corresponding alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

Procedure:

  • To a round-bottom flask, add 3-hydroxybenzoic acid (1 equivalent) and the corresponding alcohol (excess, ~10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture while cooling in an ice bath.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction progress using TLC.[4]

  • After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization to yield the pure 3-hydroxybenzoic acid ester.

Protocol 2: Agar Well Diffusion Assay for Antimicrobial Screening

This method is used for the preliminary screening of the antimicrobial activity of the synthesized derivatives.

Materials:

  • Test microorganisms (bacterial and/or fungal strains)

  • Nutrient agar or Mueller-Hinton agar (for bacteria), Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri plates

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Synthesized 3-hydroxybenzoic acid derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent alone)

  • Incubator

Procedure:

  • Prepare the agar plates and allow them to solidify in a sterile environment.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn.[5]

  • Aseptically punch wells in the agar using a sterile cork borer.[6]

  • Add a fixed volume (e.g., 50-100 µL) of the dissolved 3-hydroxybenzoic acid derivative solution into each well.[6]

  • Add the positive and negative controls to separate wells on the same plate.

  • Allow the plates to stand for a pre-diffusion period (e.g., 30 minutes at 4°C) to permit the diffusion of the compounds into the agar.[7]

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria, 25-30°C for 48-72 hours for fungi).[8]

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[8]

Protocol 3: Broth Microdilution Method for MIC Determination

This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) of the antimicrobial agents.

Materials:

  • Test microorganisms

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Micropipettes and sterile tips

  • Synthesized 3-hydroxybenzoic acid derivatives

  • Positive control (standard antibiotic)

  • Negative control (broth and solvent)

  • Growth control (broth and inoculum)

  • Microplate reader (optional)

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[9]

  • Add 100 µL of the dissolved 3-hydroxybenzoic acid derivative at twice the highest desired test concentration to the first well of a row. This results in a total volume of 200 µL.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well in the dilution series.[9]

  • Prepare a standardized inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.

  • Include a positive control (serial dilutions of a standard antibiotic), a negative control (broth and solvent, no inoculum), and a growth control (broth and inoculum, no compound) on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10] Alternatively, the optical density can be measured using a microplate reader.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for the synthesis and antimicrobial testing of 3-hydroxybenzoic acid derivatives, as well as their proposed mechanism of antimicrobial action.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis of Derivatives cluster_screening Antimicrobial Screening Start 3-Hydroxybenzoic Acid Reaction Esterification / Etherification Start->Reaction Purification Purification (Column Chromatography / Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Derivative Pure 3-Hydroxybenzoic Acid Derivative Characterization->Derivative AgarWell Agar Well Diffusion Assay (Qualitative Screening) Derivative->AgarWell MIC_Assay Broth Microdilution Assay (Quantitative MIC Determination) AgarWell->MIC_Assay Result Antimicrobial Activity Profile MIC_Assay->Result

Caption: Workflow for Synthesis and Antimicrobial Screening.

Antimicrobial_Mechanism cluster_cell Bacterial Cell Derivative 3-Hydroxybenzoic Acid Derivative Membrane Cell Membrane Disruption (Increased Permeability) Derivative->Membrane Protein Protein Denaturation & Enzyme Inhibition Derivative->Protein OxidativeStress Induction of Oxidative Stress (ROS Generation) Derivative->OxidativeStress Leakage Leakage of Intracellular Components Membrane->Leakage CellDeath Cell Death Protein->CellDeath DNA DNA Damage OxidativeStress->DNA DNA->CellDeath Leakage->CellDeath

Caption: Proposed Antimicrobial Mechanism of Action.

References

Synthesis of Novel Hybrid Derivatives from 3-Hydroxy-5-(methoxycarbonyl)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel hybrid amide and ester derivatives from 3-Hydroxy-5-(methoxycarbonyl)benzoic acid. This starting material offers a versatile scaffold for the development of new chemical entities with potential therapeutic applications. The methodologies described herein are based on established synthetic strategies for related benzoic acid derivatives and are intended to serve as a foundational guide for researchers in drug discovery and medicinal chemistry.

Application Notes

Novel hybrid derivatives of this compound are of significant interest in drug discovery due to the diverse biological activities associated with the parent hydroxybenzoic acid scaffold. These activities include antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2] The synthesis of hybrid molecules, by combining this scaffold with other pharmacologically active moieties, represents a promising strategy for the development of new therapeutic agents with enhanced potency and selectivity.[2]

Potential applications for these novel hybrid derivatives include:

  • Antimicrobial Agents: By incorporating moieties with known antibacterial or antifungal properties, novel derivatives can be synthesized and screened for activity against a broad spectrum of pathogens. The lipophilicity of the ester derivatives can be tuned to enhance penetration of bacterial cell membranes.[3]

  • Anticancer Therapeutics: The hydroxybenzoic acid core has been shown to inhibit histone deacetylases (HDACs), leading to the induction of apoptosis in cancer cells.[1][4] Hybridization could lead to compounds with improved HDAC inhibition or novel mechanisms of anticancer activity.

  • Enzyme Inhibitors: The structural features of these derivatives make them suitable candidates for targeting various enzymes implicated in disease. For example, some phenolic compounds are known to inhibit Cyclin-Dependent Kinases (CDKs).[5][6]

Experimental Protocols

The following protocols provide a general framework for the synthesis of hybrid amide and ester derivatives from this compound. Researchers should optimize reaction conditions based on the specific properties of the coupling partners.

Protocol 1: Synthesis of a Hybrid Amide Derivative

This protocol describes a two-step process for the synthesis of a hybrid amide, involving the preparation of an amine-containing fragment followed by its coupling with this compound.

Step 1: Synthesis of a Representative Amine (e.g., 2-(4-methoxyphenyl)ethan-1-amine)

This is an example synthesis of an amine that can be coupled to the starting material. The choice of amine will determine the properties of the final hybrid derivative.

  • Reaction Setup: To a solution of 4-methoxyphenylacetonitrile (1.0 eq) in dry tetrahydrofuran (THF) in a round-bottom flask, add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Quenching: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Work-up: Filter the resulting suspension through a pad of Celite and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired amine.

Step 2: Amide Coupling with this compound

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) and the synthesized amine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final hybrid amide derivative.

Protocol 2: Synthesis of a Hybrid Ester Derivative

This protocol outlines the synthesis of a hybrid ester derivative via DCC/DMAP-mediated esterification.

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) and a suitable alcohol (e.g., 3-butoxybenzoic acid, which would be prepared separately) (1.2 eq) in anhydrous DCM, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.3 eq) and a catalytic amount of DMAP (0.1 eq).[1]

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. A precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[1]

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate.[1] Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether, to obtain the pure hybrid ester derivative.[1]

Quantitative Biological Data

While specific biological data for derivatives of this compound are not yet widely available, the following table summarizes the activity of related hydroxybenzoic acid derivatives to provide a basis for comparison and to guide future screening efforts.

Compound ClassDerivative ExampleBiological ActivityAssayResultReference
p-Hydroxybenzoic Acid EstersMethylparabenAntibacterialMIC vs. E. coli>19.7 mM[7]
PropylparabenAntibacterialMIC vs. E. coli2.2 mM[7]
Dihydroxybenzoic Acid Derivatives3,4-Dihydroxybenzoic AcidAnticancerHDAC InhibitionPotent Inhibitor[1]
3,4-Dihydroxybenzoic AcidAnticancerApoptosis InductionInduces Caspase-3[1][4]
Trihydroxybenzoic Acid Derivatives2,4,6-Trihydroxybenzoic AcidAnticancerCDK InhibitionInhibits CDK1, 2, and 4[5][6]
3-Hydroxybenzoic Acid Hybrid Esters(3-methoxycarbonylphenyl) 3-butoxybenzoateAntibacterialAgar Well DiffusionActive vs. Gram +ve and Gram -ve bacteria[2]
(3-methoxycarbonylphenyl) 3-pentoxybenzoateAntibacterialAgar Well DiffusionActive vs. Gram +ve and Gram -ve bacteria[8]

Visualizations

Synthetic Workflow

The following diagram illustrates a general synthetic workflow for the preparation of hybrid amide and ester derivatives from this compound.

G cluster_amide Hybrid Amide Synthesis cluster_ester Hybrid Ester Synthesis start_amide This compound + Amine coupling_amide Amide Coupling (EDC, DMAP) start_amide->coupling_amide product_amide Hybrid Amide Derivative coupling_amide->product_amide start_ester This compound + Alcohol coupling_ester Esterification (DCC, DMAP) start_ester->coupling_ester product_ester Hybrid Ester Derivative coupling_ester->product_ester G derivative Hybrid Derivative hdac HDAC Inhibition derivative->hdac Blocks ros Increased ROS derivative->ros hat HAT Activity (Unopposed) hdac->hat acetylation Histone Hyperacetylation hat->acetylation gene Tumor Suppressor Gene Expression acetylation->gene apoptosis Apoptosis gene->apoptosis caspase Caspase-3 Activation ros->caspase caspase->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route to this compound?

A1: this compound is a mono-ester of 5-hydroxyisophthalic acid. The most common synthetic strategies involve either the selective mono-esterification of 5-hydroxyisophthalic acid or the selective mono-hydrolysis of dimethyl 5-hydroxyisophthalate. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: What are the critical parameters to control for selective mono-esterification?

A2: For selective mono-esterification of 5-hydroxyisophthalic acid, the key parameters to control are:

  • Stoichiometry of the alcohol: Using a controlled amount of methanol (typically 1.0 to 1.2 equivalents) is crucial.

  • Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used. The catalyst loading should be optimized.

  • Reaction time and temperature: Monitoring the reaction progress using techniques like TLC or HPLC is essential to stop the reaction once the desired mono-ester is the major product, preventing the formation of the diester.

Q3: How can I favor mono-hydrolysis of dimethyl 5-hydroxyisophthalate?

A3: To favor mono-hydrolysis, the following conditions should be carefully controlled:

  • Base concentration: Using a limited amount of a base, such as sodium hydroxide or lithium hydroxide (typically 1.0 equivalent), is critical.

  • Temperature: Lower reaction temperatures can help to slow down the hydrolysis of the second ester group.

  • Solvent system: The choice of solvent can influence the selectivity. A mixture of an organic solvent like THF and water is often employed.[1]

Q4: What are common side products in the synthesis of this compound?

A4: The primary side products are the starting material (5-hydroxyisophthalic acid or dimethyl 5-hydroxyisophthalate) and the di-substituted product (dimethyl 5-hydroxyisophthalate or 5-hydroxyisophthalic acid). Other impurities may arise from incomplete reactions or degradation of starting materials under harsh conditions.

Q5: What are the recommended purification methods?

A5: Purification can typically be achieved through:

  • Recrystallization: This is a common method for purifying the final product and intermediates.[2][3] The choice of solvent is critical and may require some experimentation.

  • Column chromatography: For separating mixtures of the mono-ester, di-ester, and di-acid, silica gel column chromatography can be effective.[4]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Mono-ester Incomplete reaction: Reaction time is too short or the temperature is too low.Monitor the reaction progress using TLC or HPLC and extend the reaction time or increase the temperature as needed.
Formation of di-ester/di-acid: Stoichiometry of reagents is not optimal.Carefully control the stoichiometry of the limiting reagent (methanol for esterification, base for hydrolysis).
Product loss during work-up: Inefficient extraction or premature precipitation.Optimize the pH for extraction and ensure the product is fully dissolved before precipitation.
Presence of Starting Material in Product Incomplete reaction: See above.See above.
Inefficient purification: The chosen purification method is not effective in separating the product from the starting material.Try a different recrystallization solvent or optimize the mobile phase for column chromatography.
Formation of Significant Amount of Di-substituted Product Excess of reagent: Too much methanol or base was used.Re-evaluate and precisely measure the amount of the key reagent.
Prolonged reaction time: The reaction was allowed to proceed for too long.Stop the reaction as soon as the maximum yield of the mono-ester is observed.
Difficulty in Isolating the Product Product is too soluble in the reaction mixture: The product does not precipitate upon cooling or pH adjustment.Try adding an anti-solvent to induce precipitation or concentrate the solution.
Formation of an oil instead of a solid: Impurities may be preventing crystallization.Attempt to purify a small sample by column chromatography to obtain a seed crystal. Try triturating the oil with a non-polar solvent.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 5-hydroxyisophthalate

This protocol is adapted from a general procedure for the esterification of 5-hydroxyisophthalic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 5-hydroxyisophthalic acid (1 equivalent).

  • Reagent Addition: Add methanol in excess to act as both reactant and solvent. Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it into ice water.

  • Isolation: Collect the precipitated white solid by filtration and wash with cold water until the washings are neutral.

  • Purification: Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.

Protocol 2: Selective Mono-hydrolysis of Dimethyl 5-hydroxyisophthalate

This protocol is a conceptual adaptation based on general hydrolysis procedures.[1]

  • Reaction Setup: Dissolve dimethyl 5-hydroxyisophthalate (1 equivalent) in a suitable solvent such as THF in a round-bottom flask.

  • Reagent Addition: Add a solution of lithium hydroxide (1.0 equivalent) in water dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40°C) and monitor the progress by TLC or HPLC.[1]

  • Work-up: Once the desired mono-ester is the major product, quench the reaction by adding a dilute acid (e.g., 1M HCl) to neutralize the excess base.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Esterification and Hydrolysis

Parameter Esterification of 5-hydroxyisophthalic acid Hydrolysis of Dimethyl 5-hydroxyisophthalate
Starting Material 5-hydroxyisophthalic acidDimethyl 5-hydroxyisophthalate
Key Reagent MethanolLithium Hydroxide or Sodium Hydroxide
Catalyst Concentrated H₂SO₄ or p-TsOH-
Solvent Methanol (excess)THF/Water
Typical Temperature RefluxRoom Temperature to 40°C
Typical Yield >90% (for diester)Dependent on selectivity

Visualizations

Synthesis_Workflow cluster_esterification Route 1: Selective Mono-esterification cluster_hydrolysis Route 2: Selective Mono-hydrolysis 5-Hydroxyisophthalic_Acid 5-Hydroxyisophthalic Acid Mono-esterification Selective Mono-esterification (MeOH, H+) 5-Hydroxyisophthalic_Acid->Mono-esterification Product_1 This compound Mono-esterification->Product_1 Dimethyl_Ester Dimethyl 5-hydroxyisophthalate Mono-hydrolysis Selective Mono-hydrolysis (LiOH, H₂O/THF) Dimethyl_Ester->Mono-hydrolysis Product_2 This compound Mono-hydrolysis->Product_2

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction Analyze Reaction Mixture (TLC/HPLC) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Starting Material Present Side_Products Significant Side Products Check_Reaction->Side_Products Side Products Present Purification_Issues Check Purification Protocol Check_Reaction->Purification_Issues Clean Reaction Optimize_Conditions Optimize Reaction Time/Temp Incomplete_Reaction->Optimize_Conditions Adjust_Stoichiometry Adjust Reagent Stoichiometry Side_Products->Adjust_Stoichiometry Optimize_Conditions->Purification_Issues Adjust_Stoichiometry->Purification_Issues Recrystallization Optimize Recrystallization Solvent Purification_Issues->Recrystallization Recrystallization Fails Chromatography Optimize Column Chromatography Purification_Issues->Chromatography Separation Ineffective End Improved Yield/Purity Recrystallization->End Chromatography->End

Caption: Troubleshooting workflow for synthesis optimization.

References

common side reactions in the synthesis of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted benzoic acids?

A1: The most prevalent methods include the oxidation of alkylbenzenes, carboxylation of Grignar reagents, hydrolysis of benzonitriles, and the Kolbe-Schmitt reaction for hydroxybenzoic acids.

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields can stem from several factors across different synthetic methods. Key areas to investigate include the purity of starting materials, anhydrous reaction conditions (especially for Grignard reactions), optimal reaction temperature and time, and the efficiency of the work-up and purification steps.

Q3: How can I effectively purify my substituted benzoic acid product?

A3: Recrystallization is a common and effective method for purifying benzoic acids, leveraging their higher solubility in hot water or other solvents compared to their solubility in the cold solvent.[1][2] The choice of solvent is crucial and depends on the specific properties of the substituted benzoic acid and the impurities present.

Troubleshooting Guides by Synthesis Method

Oxidation of Alkylbenzenes

This method involves the oxidation of an alkyl group on a benzene ring to a carboxylic acid, often using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[3][4]

Common Issues and Side Reactions:

  • Incomplete Oxidation: The reaction may stop at the alcohol or aldehyde stage, especially with milder oxidizing agents or insufficient reaction time.

  • Over-oxidation: The aromatic ring can be cleaved under harsh conditions, leading to a mixture of aliphatic acids and carbon dioxide, which significantly reduces the yield of benzoic acid.[3]

  • Formation of Byproducts: Side reactions can lead to the formation of other oxygenated compounds. Industrial processes for toluene oxidation to benzoic acid report byproducts like benzyl alcohol, benzaldehyde, and benzyl benzoate.[5]

Troubleshooting:

IssueProbable CauseRecommended Solution
Low Yield of Benzoic Acid Incomplete reaction.Increase reaction time or temperature. Ensure sufficient oxidizing agent is used.[6]
Over-oxidation.Use a less harsh oxidizing agent or milder reaction conditions. Control the reaction temperature carefully. Using an excess of the alkylbenzene can sometimes prevent over-oxidation of the benzoate ion.[3]
Presence of Benzaldehyde or Benzyl Alcohol Insufficient oxidizing agent or reaction time.Increase the amount of oxidizing agent and/or prolong the reflux time.
Product is difficult to purify Formation of multiple byproducts.Optimize reaction conditions to improve selectivity. Consider using a phase transfer catalyst to increase the reaction rate and potentially reduce side reactions.[7]

Quantitative Data:

Oxidizing AgentSubstrateTemperature (°C)Reaction Time (h)Benzoic Acid Yield (%)Reference
Alkaline KMnO₄TolueneReflux4~63[8]
Co(OAc)₂ / O₂Toluene1502~40-78[9]
CeO₂–MnOₓ / O₂TolueneOptimal-(96.8% total selectivity for BOL, BAL, and BAC)[10]

BOL: Benzyl alcohol, BAL: Benzaldehyde, BAC: Benzoic acid

Experimental Protocol: Oxidation of Toluene with Potassium Permanganate [8]

  • To a large Erlenmeyer flask, add 300 mL of water, 50 mL of toluene, and 50 g of potassium permanganate.

  • Set up a reflux condenser and heat the mixture to reflux.

  • Continue refluxing for approximately 4 hours, or until the purple color of the permanganate has disappeared, indicating its consumption. A brown precipitate of manganese dioxide will form.

  • Cool the reaction mixture and filter to remove the manganese dioxide.

  • Transfer the filtrate to a separatory funnel to separate the aqueous layer from the unreacted toluene.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the benzoic acid.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the benzoic acid crystals by vacuum filtration and wash with a small amount of ice-cold water.

  • Allow the crystals to air dry. For further purification, recrystallize from hot water.

Reaction Workflow:

G cluster_oxidation Oxidation of Toluene cluster_workup Work-up cluster_purification Purification A Toluene + KMnO₄ B Reflux A->B C Reaction Mixture (Potassium Benzoate, MnO₂, Toluene) B->C D Filtration C->D Remove MnO₂ E Separation of Layers D->E Remove Toluene F Acidification (HCl) E->F G Crude Benzoic Acid F->G H Recrystallization G->H I Pure Benzoic Acid H->I

Fig 1. Workflow for Toluene Oxidation
Carboxylation of Grignard Reagents

This synthesis involves the reaction of a Grignard reagent (R-MgX) with carbon dioxide (usually in the form of dry ice) to form a carboxylate salt, which is then protonated to yield the carboxylic acid.[11][12]

Common Issues and Side Reactions:

  • Formation of Biphenyl: A significant side product can be biphenyl, which is formed from the coupling of the Grignard reagent with unreacted aryl halide.[13][14] This is favored by higher temperatures and high concentrations of the aryl halide.[13]

  • Reaction with Water: Grignard reagents are highly reactive towards protic sources, including water. Any moisture in the glassware or solvent will quench the Grignard reagent, reducing the yield.[15]

  • Formation of Ketones: In some cases, the initially formed carboxylate can react with another equivalent of the Grignard reagent to produce a ketone as a byproduct.

Troubleshooting:

IssueProbable CauseRecommended Solution
Low or No Yield Presence of water.Flame-dry all glassware and use anhydrous solvents. Ensure the starting materials are dry.[15]
Grignard reagent did not form.Activate the magnesium turnings with a small crystal of iodine or by sonication.[15]
Significant Biphenyl Impurity High local concentration of aryl halide and/or high temperature.Add the aryl halide slowly to the magnesium suspension to maintain a low concentration. Control the reaction temperature, avoiding excessive heating.[13]
Presence of Ketone Byproduct Reaction of the carboxylate intermediate with the Grignard reagent.Add the Grignard reagent solution to a large excess of crushed dry ice to ensure rapid carboxylation and minimize the reaction with the carboxylate.[16]

Quantitative Data:

SubstrateConditionsBenzoic Acid Yield (%)Biphenyl ImpurityReference
BromobenzeneStandard Grignard with CO₂ (dry ice)~80Often observed[16]
BromobenzeneHigh concentration of bromobenzene, increased temperatureLowerIncreased formation[13]

Experimental Protocol: Synthesis of Benzoic Acid via Grignard Reagent [15][16]

  • Preparation of Grignard Reagent:

    • Ensure all glassware is oven-dried and assembled while hot to prevent moisture condensation.

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium.

    • If the reaction does not start, gently warm the flask or add a crystal of iodine.

    • Once initiated, the reaction is exothermic and should proceed with gentle reflux. Continue until most of the magnesium is consumed.

  • Carboxylation:

    • In a separate beaker, place an excess of crushed dry ice.

    • Slowly pour the Grignard reagent solution over the dry ice with stirring.

    • Allow the mixture to stand until all the dry ice has sublimed.

  • Work-up and Purification:

    • Slowly add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the benzoate.

    • Transfer the mixture to a separatory funnel and extract the benzoic acid into an organic solvent like diethyl ether.

    • Wash the organic layer with water.

    • Extract the organic layer with an aqueous solution of sodium hydroxide to convert the benzoic acid to its water-soluble sodium salt.

    • Separate the aqueous layer containing sodium benzoate and acidify it with HCl to precipitate the benzoic acid.

    • Collect the crystals by vacuum filtration, wash with cold water, and dry.

Side Reaction Mechanism: Biphenyl Formation

G A Phenylmagnesium Bromide (Grignard Reagent) C Coupling Reaction A->C B Bromobenzene (Unreacted) B->C D Biphenyl (Side Product) C->D

Fig 2. Formation of Biphenyl Side Product
Hydrolysis of Benzonitriles

This method involves the hydrolysis of a nitrile group to a carboxylic acid, which can be catalyzed by either acid or base.[17] The reaction proceeds through an amide intermediate.[18][19]

Common Issues and Side Reactions:

  • Incomplete Hydrolysis: The reaction may stop at the intermediate amide stage, especially under mild conditions.[18][19]

  • Side Reactions under Harsh Conditions: At high temperatures for extended periods, other side reactions can occur, reducing the purity and yield.

Troubleshooting:

IssueProbable CauseRecommended Solution
Product is primarily the amide Insufficient heating time or concentration of acid/base.Increase the reaction time and/or use a more concentrated acid or base solution.[17]
Low Yield Incomplete reaction.Ensure adequate heating under reflux for a sufficient duration.
Loss of product during work-up.Carefully control the pH during acidification to ensure complete precipitation of the benzoic acid.

Quantitative Data:

Hydrolysis ConditionIntermediateFinal ProductControl FactorReference
Controlled pH (7-8)Amide-pH[19]
Acidic (e.g., HCl)AmideCarboxylic AcidpH, heat[17]
Basic (e.g., NaOH)AmideCarboxylate SaltpH, heat[17]

Experimental Protocol: Basic Hydrolysis of Benzonitrile [20]

  • In a round-bottom flask, combine benzonitrile and an aqueous solution of sodium hydroxide.

  • Heat the mixture under reflux until the oily benzonitrile layer disappears.

  • Cool the reaction mixture in an ice bath.

  • Slowly add hydrochloric acid to the cooled solution until it is acidic, which will precipitate the benzoic acid.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with cold water and allow them to dry.

  • Recrystallize from hot water for further purification.

Reaction Pathway:

G A Benzonitrile B Hydrolysis (H₂O, H⁺ or OH⁻) A->B C Benzamide (Intermediate) B->C D Further Hydrolysis C->D E Benzoic Acid D->E

Fig 3. Hydrolysis of Benzonitrile Pathway
Kolbe-Schmitt Reaction

This reaction is used to synthesize hydroxybenzoic acids by the carboxylation of a phenoxide with carbon dioxide under pressure and heat.[21]

Common Issues and Side Reactions:

  • Formation of Isomers: Both ortho- and para-hydroxybenzoic acids can be formed. The ratio of these isomers is influenced by the reaction conditions and the cation used (sodium vs. potassium).[22]

  • Decarboxylation: The product can decarboxylate back to the phenol under certain conditions, reducing the yield.

  • Formation of other byproducts: At high temperatures, other side products can be formed.

Troubleshooting:

IssueProbable CauseRecommended Solution
Low Yield Sub-optimal temperature or pressure.Ensure the reaction is carried out at the recommended temperature and pressure for the desired product.
Decarboxylation of the product.Avoid excessively high temperatures.
Incorrect Isomer Ratio Incorrect choice of base or temperature.Use sodium hydroxide to favor the ortho-isomer (salicylic acid) and potassium hydroxide for the para-isomer.[22] The regiochemistry can also be temperature-sensitive.[21]

Quantitative Data on Isomer Selectivity:

Phenoxide CationPredominant ProductConditionsReference
Sodium (Na⁺)ortho-Hydroxybenzoic acid (Salicylic acid)125 °C, 100 atm CO₂[21]
Potassium (K⁺)para-Hydroxybenzoic acidHigher temperatures[22]

Logical Relationship for Isomer Control:

G A Phenol + Base B Sodium Phenoxide A->B NaOH C Potassium Phenoxide A->C KOH D CO₂, Heat, Pressure B->D C->D E Salicylic Acid (ortho-isomer) D->E Favored by Na⁺ F p-Hydroxybenzoic Acid (para-isomer) D->F Favored by K⁺

Fig 4. Isomer Control in Kolbe-Schmitt Reaction

References

Technical Support Center: Purifying Polar Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of polar organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during purification experiments.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve problems quickly and effectively.

Question: My polar compound shows little to no retention on a standard C18 reversed-phase column and elutes in the solvent front. What can I do to increase retention?

Answer: This is a common challenge because traditional C18 columns are nonpolar and have difficulty retaining highly polar analytes.[1][2][3][4] Here are several strategies to improve retention:

  • Modify the Mobile Phase: Decrease the amount of organic solvent in your mobile phase. You can try running a 100% aqueous mobile phase, but be aware that some C18 columns can suffer from "phase collapse" under these conditions, leading to a dramatic loss of retention.[5][6] Using columns specifically designed for aqueous conditions, like those with polar-endcapping or wider pore sizes, is recommended.[1][7]

  • Adjust pH: If your compound is ionizable, adjusting the pH of the mobile phase can suppress its ionization and increase its hydrophobicity, thereby improving retention on a reversed-phase column.[6]

  • Use Ion-Pairing Agents: Adding an ion-pairing agent to the mobile phase can form a neutral complex with your charged polar analyte, increasing its retention on the nonpolar stationary phase. However, these agents can be difficult to remove and may not be compatible with mass spectrometry (MS).[1][3]

  • Switch to a Different Stationary Phase:

    • Polar-Endcapped/Embedded Columns: These are modified reversed-phase columns that offer better retention for polar compounds under highly aqueous conditions.[7][8]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for very polar compounds. It uses a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of organic solvent and a small amount of water.[9][10]

    • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics to retain both polar and nonpolar analytes.[1]

Question: I am using Hydrophilic Interaction Liquid Chromatography (HILIC), but I am observing poor peak shape (e.g., splitting, fronting, or tailing). What are the common causes and solutions?

Answer: Poor peak shape in HILIC can often be traced back to issues with the sample solvent, equilibration, or mobile phase composition.

  • Sample Diluent Mismatch: The solvent used to dissolve your sample should be as close as possible in composition to the initial mobile phase. Dissolving the sample in a solvent that is much stronger (e.g., high water content) than the mobile phase can cause distorted peaks. A diluent with 75% or more acetonitrile is often recommended.[1]

  • Insufficient Column Equilibration: HILIC requires longer equilibration times than reversed-phase chromatography to establish a stable water layer on the stationary phase. Ensure the column is equilibrated with at least 20-30 column volumes of the initial mobile phase before injection.[1]

  • Mobile Phase Buffers: The use of an aqueous buffer is crucial for creating a stable water layer and achieving reproducible results.[1] Ammonium formate or acetate are commonly used because they are soluble in the high organic content of HILIC mobile phases and are MS-compatible.

  • Injection Volume: Overloading the column with a large injection volume, especially if the sample solvent is not perfectly matched to the mobile phase, can lead to peak distortion. Try reducing the injection volume.[11]

Question: My polar compound is highly water-soluble and won't dissolve in common organic solvents for normal-phase chromatography. How can I purify it?

Answer: This is a classic challenge where standard normal-phase chromatography with nonpolar solvents is not suitable. The best alternative is HILIC, sometimes referred to as "aqueous normal phase" chromatography.[10][12]

HILIC uses a polar stationary phase (like bare silica, aminopropyl, or diol) but employs a reversed-phase type solvent system, typically a high concentration of acetonitrile with a small percentage of water or aqueous buffer.[9] In this system, water acts as the strong, eluting solvent.[10] This approach allows your water-soluble compound to be retained through hydrophilic interactions and partitioning into the water-enriched layer on the surface of the stationary phase.[9]

Question: My recovery is low after using Solid-Phase Extraction (SPE) to clean up my polar analyte from a sample. What could be the problem?

Answer: Low recovery in SPE can occur at several stages of the process. Here are the most common causes and their solutions:

  • Incorrect Sorbent Choice: The sorbent may not be appropriate for your analyte. For a polar analyte in a polar solution (like an aqueous sample), you should use a nonpolar (reversed-phase) sorbent. If your analyte is too polar to be retained, you may need to consider ion-exchange or mixed-mode sorbents if the analyte is charged.[13][14]

  • Analyte Breakthrough During Loading:

    • Flow Rate is Too High: Loading the sample too quickly does not allow enough time for the analyte to interact with the sorbent. Decrease the flow rate.[15][16]

    • Loading Solvent is Too Strong: If the solvent your sample is in has a high elution strength, it can prevent the analyte from binding to the sorbent. Try diluting the sample with a weaker solvent.[15][16]

  • Analyte Loss During Washing: The wash solvent may be too strong, causing your analyte to elute along with the impurities. Use a weaker wash solvent that will remove interferences but not your compound of interest.[13][16]

  • Incomplete Elution:

    • Elution Solvent is Too Weak: The elution solvent may not be strong enough to displace your analyte from the sorbent. Increase the solvent's elution strength (e.g., by increasing the percentage of organic modifier).[13][16]

    • Insufficient Elution Volume: You may not be using enough elution solvent. Try increasing the volume or performing a second elution step.[16]

Frequently Asked Questions (FAQs)

What is the best chromatography technique for purifying polar compounds?

There is no single "best" technique, as the optimal choice depends on the specific properties of your compound.

  • Reversed-Phase (RP) Chromatography: Often the first choice, especially for moderately polar compounds. Specialized columns (e.g., polar-endcapped, AQ-type) are available that offer enhanced retention for polar analytes in highly aqueous mobile phases.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred method for very polar and hydrophilic compounds that are poorly retained in reversed-phase.[9]

  • Ion-Exchange Chromatography (IEX): This technique is ideal for polar compounds that carry a charge. It separates molecules based on their net charge and is widely used for proteins, amino acids, and nucleotides.[17][18][19]

  • Mixed-Mode Chromatography: This approach uses stationary phases with both hydrophobic and ion-exchange properties, providing a powerful tool for separating complex mixtures of polar and nonpolar compounds.[1]

What are the main differences between Reversed-Phase, Normal-Phase, and HILIC for polar compound purification?

The primary differences lie in the stationary and mobile phases used, which dictates the elution order.

FeatureReversed-Phase ChromatographyNormal-Phase ChromatographyHydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Nonpolar (e.g., C18, C8)Polar (e.g., Silica, Alumina)Polar (e.g., Silica, Diol, Amide, Amino)[2][9][10]
Mobile Phase Polar (e.g., Water/Acetonitrile)Nonpolar (e.g., Hexane/Ethyl Acetate)Polar organic solvent with a small amount of aqueous buffer (e.g., Acetonitrile/Water)[9]
Elution Order Least polar compounds elute first.Most polar compounds elute first.Least polar (most hydrophobic) compounds elute first.[9]
Best For Nonpolar to moderately polar compounds.Nonpolar compounds, separation of isomers.Very polar, hydrophilic, and water-soluble compounds.[9]

Can I use ion-exchange chromatography for neutral polar molecules?

No, ion-exchange chromatography separates molecules based on their charge.[17] It relies on electrostatic interactions between charged analytes and the oppositely charged stationary phase. A neutral molecule will not be retained on an ion-exchange column. For neutral polar compounds, HILIC is a much more suitable technique.[9]

Experimental Protocols & Workflows

Protocol 1: General Method Development for HILIC
  • Column Selection: Choose a HILIC column based on your analyte's properties. Amide or zwitterionic phases are good starting points for neutral polar compounds, while bare silica or diol phases are also common.

  • Mobile Phase Preparation:

    • Organic Solvent (A): Use HPLC-grade acetonitrile.

    • Aqueous Solvent (B): Prepare a 10-20 mM buffer solution (e.g., ammonium formate or ammonium acetate) in HPLC-grade water. Adjust pH if necessary for your analyte.

  • Initial Gradient Conditions:

    • Start with a high percentage of organic solvent, for example, 95% A / 5% B.

    • Run a linear gradient to increase the aqueous component, for example, to 50% A / 50% B over 10-15 minutes.

    • Hold at the final conditions for 2-3 minutes.

    • Return to initial conditions and allow for thorough re-equilibration (at least 5-10 column volumes).

  • Sample Preparation: Dissolve the sample in a solvent that is weak in HILIC mode, ideally matching the initial mobile phase composition (e.g., 95:5 acetonitrile:water). If solubility is an issue, use the minimum amount of a stronger solvent and keep the injection volume small.

  • Optimization: Adjust the gradient slope, buffer concentration, or pH to optimize the separation and peak shape.

Diagrams and Visualizations

Troubleshooting_Retention_RP Troubleshooting Poor Retention of Polar Compounds in Reversed-Phase HPLC Start Start: Compound elutes at solvent front CheckIonizable Is the compound ionizable? Start->CheckIonizable AdjustpH Adjust mobile phase pH to suppress ionization CheckIonizable->AdjustpH Yes IncreaseAqueous Increase aqueous content of mobile phase (e.g., >95% water) CheckIonizable->IncreaseAqueous No UseIonPair Consider ion-pairing agents (if MS compatibility is not required) AdjustpH->UseIonPair UseIonPair->IncreaseAqueous CheckColumn Is the column stable in 100% aqueous? IncreaseAqueous->CheckColumn Success Success: Adequate Retention IncreaseAqueous->Success Retention is now adequate UseAqColumn Switch to an aqueous-stable column (e.g., Polar-Endcapped, T3) CheckColumn->UseAqColumn No SwitchMode Retention still poor? Switch chromatography mode CheckColumn->SwitchMode Yes, but still poor retention UseAqColumn->SwitchMode HILIC Use HILIC for very polar compounds SwitchMode->HILIC MixedMode Use Mixed-Mode or Ion-Exchange for charged compounds SwitchMode->MixedMode HILIC->Success MixedMode->Success

Caption: Troubleshooting workflow for poor retention in reversed-phase HPLC.

HILIC_Workflow General Experimental Workflow for HILIC SelectColumn 1. Select Polar Stationary Phase (Silica, Diol, Amide, etc.) PrepareMP 2. Prepare Mobile Phase (High % Acetonitrile, Aqueous Buffer) SelectColumn->PrepareMP Equilibrate 3. Equilibrate Column (>20 column volumes) PrepareMP->Equilibrate PrepareSample 4. Prepare Sample (Dissolve in initial mobile phase conditions) Equilibrate->PrepareSample Inject 5. Inject Sample PrepareSample->Inject RunGradient 6. Run Gradient (Increase aqueous content to elute compounds) Inject->RunGradient Analyze 7. Analyze Results RunGradient->Analyze Optimize 8. Optimize Method (Adjust gradient, pH, or buffer strength) Analyze->Optimize Optimize->Equilibrate Re-run

Caption: A typical experimental workflow for HILIC purification.

Chromatography_Selection Decision Tree for Selecting a Purification Method Start Start: Purify a Polar Compound IsCharged Is the compound ionic/charged? Start->IsCharged IsWaterSoluble Is it highly water-soluble and poorly retained on C18? IsCharged->IsWaterSoluble No (Neutral) UseIEX Use Ion-Exchange (IEX) or Mixed-Mode (MM) Chromatography IsCharged->UseIEX Yes UseHILIC Use HILIC IsWaterSoluble->UseHILIC Yes UseRP Start with Reversed-Phase (RP) using an aqueous-stable column IsWaterSoluble->UseRP No (Moderately Polar)

Caption: Decision tree for selecting a chromatography method.

References

challenges in the scale-up of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting strategies associated with the scale-up production of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable synthetic route is a two-step process. It begins with the diesterification of 5-hydroxyisophthalic acid to yield dimethyl 5-hydroxyisophthalate. This intermediate then undergoes a selective partial hydrolysis to produce the final product, this compound.

Q2: What are the primary challenges encountered during the scale-up of this process?

A2: The main challenges include:

  • Selective Hydrolysis: Achieving selective mono-hydrolysis of dimethyl 5-hydroxyisophthalate without significant formation of the diacid byproduct (5-hydroxyisophthalic acid) or recovery of unreacted diester can be difficult to control on a larger scale.

  • Purification: Separating the desired monoester from the starting diester and the diacid byproduct can be challenging due to their similar polarities.

  • Reaction Monitoring: Accurate and real-time monitoring of the hydrolysis reaction is crucial to stop it at the optimal point to maximize the yield of the desired product.

Q3: What are the critical parameters to control during the selective hydrolysis step?

A3: The critical parameters for selective hydrolysis are:

  • Stoichiometry of the base: Using a precise amount of base (typically close to one equivalent) is crucial.

  • Reaction Temperature: Lower temperatures generally favor mono-hydrolysis.

  • Reaction Time: The reaction must be quenched at the right moment to prevent over-hydrolysis.

  • Choice of Base: The type of base used (e.g., NaOH, KOH, LiOH) can influence the selectivity of the reaction.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of Dimethyl 5-hydroxyisophthalate Incomplete esterification reaction.- Ensure the methanol is anhydrous. - Increase the amount of acid catalyst (e.g., concentrated H₂SO₄). - Extend the reflux time and monitor the reaction by TLC or GC until the starting material is consumed.
Loss of product during workup.- Ensure the product fully precipitates from the ice water. - Wash the solid product with sufficient cold water to remove impurities without dissolving the product.
Low selectivity in the hydrolysis step (high diacid formation) Excess of base used.- Carefully control the stoichiometry of the base to be as close to 1.0 equivalent as possible.
Reaction temperature is too high.- Perform the hydrolysis at a lower temperature (e.g., 0-5 °C) to slow down the reaction rate and improve selectivity.
Extended reaction time.- Closely monitor the reaction progress using TLC or HPLC and quench the reaction as soon as the desired monoester is the major product.
Presence of starting diester in the final product Incomplete hydrolysis.- Slightly increase the reaction time or temperature, while carefully monitoring to avoid significant diacid formation. - A slight excess of base (e.g., 1.05-1.1 equivalents) can be cautiously tested.
Difficulty in purifying the final product Similar polarities of the monoester, diester, and diacid.- Utilize column chromatography with a carefully selected solvent system for effective separation. - Perform multiple recrystallizations from a suitable solvent system. - Acid-base extraction can be employed to separate the acidic products from the neutral diester.

Experimental Protocols

Step 1: Synthesis of Dimethyl 5-hydroxyisophthalate

Methodology:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer, add 187.8 g (1 mol) of 5-hydroxyisophthalic acid and 500 mL of methanol.[1]

  • Slowly add 28 mL of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain reflux for 4 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, carefully pour the hot reaction solution into 500 mL of ice water to precipitate the product.[1]

  • Collect the white solid product by filtration and wash it thoroughly with cold water.

  • Dry the product under vacuum at 60 °C overnight.

Quantitative Data:

ParameterValueReference
Yield 98.2%[1]
Purity (GC) >99%[1]
Melting Point 164-166 °C[1]
Step 2: Selective Partial Hydrolysis to this compound

Methodology:

  • Dissolve 210.18 g (1 mol) of dimethyl 5-hydroxyisophthalate in a suitable solvent (e.g., a mixture of methanol and water or THF and water) in a reaction vessel equipped with a stirrer and a cooling system.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of 1.0 equivalent of sodium hydroxide (or another suitable base) in water, maintaining the temperature below 5 °C.

  • Monitor the reaction progress closely by TLC or HPLC at regular intervals (e.g., every 15-30 minutes).

  • Once the desired monoester is the predominant product, quench the reaction by adding a stoichiometric amount of a weak acid (e.g., acetic acid) or by carefully acidifying with a dilute mineral acid (e.g., 1M HCl) to a pH of around 4-5.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: The optimal reaction time and temperature for the hydrolysis step need to be determined empirically for a specific scale and setup.

Visualizations

experimental_workflow cluster_step1 Step 1: Diesterification cluster_step2 Step 2: Selective Hydrolysis A 5-Hydroxyisophthalic Acid C Reflux (4h) A->C B Methanol + H₂SO₄ B->C D Precipitation in Ice Water C->D E Filtration & Drying D->E F Dimethyl 5-hydroxyisophthalate E->F G Dimethyl 5-hydroxyisophthalate F->G I Reaction at 0-5°C G->I H NaOH (1 eq) in H₂O/MeOH H->I J Quenching & Acidification I->J K Extraction & Purification J->K L This compound K->L

Caption: Overall experimental workflow for the synthesis of this compound.

logical_relationship cluster_troubleshooting Troubleshooting Selective Hydrolysis Problem Low Selectivity (High Diacid Formation) Cause1 Excess Base Problem->Cause1 is caused by Cause2 High Temperature Problem->Cause2 is caused by Cause3 Long Reaction Time Problem->Cause3 is caused by Solution1 Precise Stoichiometry Cause1->Solution1 is solved by Solution2 Lower Temperature Cause2->Solution2 is solved by Solution3 Reaction Monitoring (TLC/HPLC) Cause3->Solution3 is solved by

Caption: Logical relationship for troubleshooting low selectivity in the selective hydrolysis step.

References

identification of impurities in 3-Hydroxy-5-(methoxycarbonyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low Yield of Dimethyl 5-hydroxyisophthalate in the Esterification of 5-Hydroxyisophthalic Acid

Potential CauseRecommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. - Increase Catalyst Concentration: Gradually increase the amount of acid catalyst (e.g., sulfuric acid) and monitor for improvement. - Optimize Temperature: Ensure the reaction is maintained at the optimal reflux temperature for methanol.
Water in Reaction Mixture - Use Anhydrous Reagents: Ensure methanol and any other solvents are anhydrous. Water can shift the equilibrium of the esterification reaction back towards the starting materials. - Use a Dehydrating Agent: Consider the use of a Dean-Stark apparatus to remove water as it is formed.
Sub-optimal Catalyst - Alternative Catalysts: If using a standard Brønsted acid like H₂SO₄, consider exploring other catalysts such as thionyl chloride for the esterification.

Issue 2: Presence of Multiple Products in the Selective Hydrolysis of Dimethyl 5-hydroxyisophthalate

Potential CauseRecommended Solution
Over-hydrolysis - Reduce Reaction Time: Carefully monitor the reaction progress by HPLC to stop the reaction once the desired product is maximized and the formation of the di-acid (5-hydroxyisophthalic acid) is minimized. - Lower Temperature: Perform the hydrolysis at a lower temperature to slow down the reaction rate and improve selectivity. - Stoichiometric Control of Base: Use a precise amount of base (e.g., one equivalent of NaOH or KOH) to favor mono-hydrolysis.
Formation of Isomeric Impurity - Optimize Reaction Conditions: The formation of the undesired isomer, 3-carboxy-5-methoxybenzoic acid, can be influenced by the reaction conditions. Experiment with different solvents and bases to enhance the selectivity for the desired product.
Incomplete Reaction - Slight Increase in Reaction Time/Temperature: If a significant amount of the starting diester remains, a modest increase in reaction time or temperature may be necessary. Balance this with the risk of over-hydrolysis.

Issue 3: Difficulty in Purifying the Final Product

Potential CauseRecommended Solution
Co-crystallization of Impurities - Recrystallization: Use a suitable solvent system for recrystallization. A mixture of solvents may be required to achieve good separation. Common solvents for benzoic acid derivatives include water, ethanol, and ethyl acetate. - Column Chromatography: For high purity requirements, silica gel column chromatography can be employed to separate the desired product from closely related impurities. A gradient elution with a mixture of hexane and ethyl acetate is often effective.[1]
Presence of Isomeric Impurity - Fractional Crystallization: If the isomeric impurity is present in a significant amount, fractional crystallization may be attempted. - Preparative HPLC: For very high purity, preparative HPLC is a viable but more resource-intensive option.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities include:

  • 5-Hydroxyisophthalic acid: The starting material for the esterification step, or a byproduct of over-hydrolysis in the second step.

  • Dimethyl 5-hydroxyisophthalate: The intermediate diester, which can be present due to incomplete hydrolysis.

  • 3-carboxy-5-methoxybenzoic acid: The isomeric mono-ester, which is a common byproduct of the selective hydrolysis step.

Q2: How can I monitor the progress of the reactions?

A2:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of products. A suitable mobile phase would be a mixture of ethyl acetate and hexane.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress and can be used to determine the relative amounts of starting materials, intermediates, products, and byproducts.

Q3: What analytical techniques are best for identifying the impurities?

A3:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC is excellent for separating the target compound from its impurities. The retention times and peak areas can be used for identification and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the desired product and any isolated impurities. The chemical shifts and coupling patterns can distinguish between the different isomers.

  • Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS): GC-MS can be used to determine the molecular weight of the components in your sample and their fragmentation patterns can aid in their identification.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is designed for the separation and quantification of this compound and its potential impurities.

ParameterSpecification
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of: - Solvent A: 0.1% Formic acid in Water - Solvent B: Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: ¹H NMR for Structural Verification

This protocol provides a general procedure for obtaining a ¹H NMR spectrum to confirm the structure of the synthesized compound and identify impurities.

ParameterSpecification
Solvent Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃)
Concentration 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent
Instrument 300 MHz or higher NMR spectrometer
Parameters - Number of Scans: 16-64 - Relaxation Delay: 1-2 seconds - Pulse Angle: 30-45 degrees
Data Processing Apply Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative ratios of protons.

Visualizations

Synthesis_Pathway A 5-Hydroxyisophthalic acid B Dimethyl 5-hydroxyisophthalate A->B Esterification (MeOH, H+) C This compound B->C Selective Hydrolysis (1 eq. NaOH)

Caption: Synthesis pathway for this compound.

Impurity_Formation cluster_esterification Esterification Step cluster_hydrolysis Selective Hydrolysis Step A 5-Hydroxyisophthalic acid (Starting Material) B Dimethyl 5-hydroxyisophthalate (Product) A->B I1 Incomplete Reaction (Unreacted Starting Material) A->I1 C Dimethyl 5-hydroxyisophthalate (Starting Material) D This compound (Desired Product) C->D I2 5-Hydroxyisophthalic acid (Over-hydrolysis) C->I2 I3 3-carboxy-5-methoxybenzoic acid (Isomeric Impurity) C->I3 I4 Unreacted Dimethyl 5-hydroxyisophthalate C->I4

Caption: Potential impurity formation during synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze crude product by HPLC and/or TLC Start->Analysis Identify Identify major impurities Analysis->Identify SM Starting Material Present? Identify->SM Diester Diester Present? Identify->Diester Diacid Di-acid Present? Identify->Diacid Isomer Isomer Present? Identify->Isomer OptimizeEster Optimize Esterification: - Increase reaction time - Increase catalyst - Ensure anhydrous conditions SM->OptimizeEster OptimizeHydrolysis Optimize Hydrolysis: - Adjust reaction time/temp - Precise base stoichiometry Diester->OptimizeHydrolysis Diacid->OptimizeHydrolysis Isomer->OptimizeHydrolysis Purify Purification Strategy: - Recrystallization - Column Chromatography OptimizeEster->Purify OptimizeHydrolysis->Purify End Pure Product Purify->End

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Reaction Monitoring of 3-Hydroxybenzoic Acid Esterification by TLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the esterification of 3-hydroxybenzoic acid using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for monitoring the esterification of 3-hydroxybenzoic acid by TLC?

A common mobile phase for separating 3-hydroxybenzoic acid and its less polar ester product is a mixture of a non-polar and a moderately polar solvent. A good starting point is a mixture of hexanes and ethyl acetate. The ratio can be adjusted to achieve optimal separation. For instance, a 7:3 or 8:2 mixture of hexanes to ethyl acetate is often effective.[1] The more polar 3-hydroxybenzoic acid will have a lower Rf value, while the less polar ester product will travel further up the plate, resulting in a higher Rf value.[2][3]

Q2: How can I visualize the spots of 3-hydroxybenzoic acid and its ester on the TLC plate?

Both 3-hydroxybenzoic acid and its ester are aromatic compounds and should be visible under a UV lamp (254 nm) as dark spots on a fluorescent TLC plate.[1][4] This is a non-destructive method. For further confirmation or if UV visualization is weak, staining can be used. Stains that are effective for phenolic compounds include:

  • p-Anisaldehyde stain: This can produce colored spots with phenols.[4][5]

  • Ferric chloride (FeCl₃) solution: This is a classic test for phenols, often producing a distinct color.[4]

  • Potassium permanganate (KMnO₄) stain: This stain reacts with oxidizable functional groups, including the phenol group, and will appear as yellow spots on a purple background.

Q3: What are the expected Rf values for 3-hydroxybenzoic acid and its methyl ester?

The exact Rf values will depend on the specific TLC plate, solvent system, and experimental conditions.[3] However, you can expect the 3-hydroxybenzoic acid to have a lower Rf value than its methyl ester due to its higher polarity (presence of a free carboxylic acid and a hydroxyl group). The ester is less polar as the carboxylic acid is converted to an ester.

Data Presentation: Estimated Rf Values

CompoundStructureMobile Phase (Hexane:Ethyl Acetate)Estimated Rf Value
3-Hydroxybenzoic Acidc1(O)cc(C(=O)O)cc17:3~ 0.3 - 0.4
Methyl 3-hydroxybenzoatec1(O)cc(C(=O)OC)cc17:3~ 0.6 - 0.7

Note: These are estimated values and may vary.

Troubleshooting Guide

Problem 1: My spots are streaking on the TLC plate.

  • Question: Why are my spots appearing as streaks instead of distinct spots?

  • Answer: Streaking on a TLC plate can be caused by several factors:

    • Sample Overloading: The most common cause is applying too much sample to the plate.[6][7] Try diluting your sample before spotting it.

    • Compound Polarity: Highly polar compounds, like carboxylic acids, can sometimes streak on silica gel.[7] Adding a small amount of acetic acid or formic acid (e.g., 1%) to the mobile phase can help to reduce streaking by protonating the carboxylic acid and reducing its interaction with the silica.[6][7]

    • Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent for spotting, it can cause the initial spot to be too large, leading to streaking. Use a less polar, volatile solvent for sample preparation if possible.[7]

Problem 2: The spots are not separating well (Rf values are too close).

  • Question: My starting material and product spots are very close together. How can I improve the separation?

  • Answer: Poor separation can be addressed by modifying the mobile phase.

    • Adjusting Solvent Polarity: If the spots are too close together and have high Rf values (near the solvent front), the mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate). If the spots are close together near the baseline, the mobile phase is not polar enough. Increase the proportion of the polar solvent.[6]

    • Trying a Different Solvent System: If adjusting the ratio of your current system doesn't work, consider a different solvent system altogether. For example, you could try a mixture of dichloromethane and methanol.

Problem 3: I don't see any spots on my TLC plate.

  • Question: After running and visualizing my TLC plate, I don't see any spots. What could be the issue?

  • Answer: Several factors could lead to the absence of spots:

    • Sample Concentration is Too Low: The concentration of your sample may be too low to be detected.[4][6] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to evaporate between applications.[4][6]

    • Incorrect Visualization Method: While 3-hydroxybenzoic acid and its ester are UV active, the response might be weak. Try using a chemical stain as a secondary visualization method.[4]

    • Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate. This is less likely for 3-hydroxybenzoic acid and its ester under normal conditions.

    • Solvent Level in Chamber: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples. If the baseline is submerged, the samples will dissolve into the solvent reservoir instead of moving up the plate.[4][6]

Problem 4: The Rf values are inconsistent between runs.

  • Question: Why do I get different Rf values for the same compound in different TLC runs?

  • Answer: The Rf value is highly dependent on the experimental conditions. To ensure reproducibility, keep the following factors constant:

    • Solvent System: Use a freshly prepared mobile phase for each run, as the composition of mixed solvents can change over time due to evaporation.[3]

    • TLC Plate: Use plates from the same manufacturer and batch. The thickness and activity of the stationary phase can vary.[3]

    • Chamber Saturation: Ensure the atmosphere in the developing chamber is saturated with solvent vapors. This is typically achieved by placing a piece of filter paper in the chamber with the mobile phase.[3]

    • Temperature: Run your TLCs at a consistent temperature, as temperature can affect solvent viscosity and vapor pressure.[3]

Experimental Protocols

1. Esterification of 3-Hydroxybenzoic Acid with Methanol (Fischer Esterification)

  • Reagents:

    • 3-Hydroxybenzoic acid

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 3-hydroxybenzoic acid in an excess of methanol (e.g., 10-20 equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution while stirring.

    • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction should be monitored by TLC.

    • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude methyl 3-hydroxybenzoate.

2. TLC Monitoring Protocol

  • Materials:

    • Silica gel TLC plates with fluorescent indicator (F₂₅₄)

    • Developing chamber

    • Capillary tubes for spotting

    • Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate)

    • UV lamp (254 nm)

  • Procedure:

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors and cover it.

    • On a TLC plate, gently draw a pencil line about 1 cm from the bottom (the baseline). Mark spots for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

    • Dissolve a small amount of the starting 3-hydroxybenzoic acid in a suitable solvent (e.g., ethyl acetate) to create a reference solution.

    • Using a capillary tube, spot the starting material solution on the "SM" mark.

    • Withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on the "RM" mark.

    • Spot both the starting material and the reaction mixture on the "co-spot" mark.

    • Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber.

    • Allow the solvent to run up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle them with a pencil.

    • The disappearance of the starting material spot in the "RM" lane and the appearance of a new spot with a higher Rf value indicates the progress of the reaction. The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.

Visualizations

Experimental_Workflow cluster_reaction Esterification Reaction cluster_tlc TLC Monitoring reactants 3-Hydroxybenzoic Acid + Methanol + H2SO4 (cat.) reflux Reflux (1-2 hours) reactants->reflux workup Work-up: Neutralization, Extraction, Drying reflux->workup spotting Spot TLC Plate: - Starting Material (SM) - Co-spot (Co) - Reaction Mixture (RM) reflux->spotting Take aliquot product Crude Methyl 3-hydroxybenzoate workup->product development Develop Plate in Solvent Chamber spotting->development visualization Visualize under UV Light development->visualization analysis Analyze Rf Values: - SM disappears - Product spot appears visualization->analysis analysis->reflux analysis->workup Proceed to work-up if reaction complete

Caption: Experimental workflow for the esterification of 3-hydroxybenzoic acid with TLC monitoring.

Troubleshooting_Logic cluster_streaking Streaking Spots cluster_separation Poor Separation cluster_no_spots No Spots Visible start TLC Plate Issue streaking Are spots streaked? start->streaking separation Are spots not well separated? start->separation no_spots Are there no spots? start->no_spots overloaded Dilute sample and re-spot streaking->overloaded Yes polar_streak Add 1% Acetic Acid to mobile phase streaking->polar_streak If still streaking adjust_polarity Adjust solvent ratio: - Spots high -> less polar - Spots low -> more polar separation->adjust_polarity Yes new_solvent Try a different solvent system adjust_polarity->new_solvent If still poor concentrate Concentrate sample or multi-spot no_spots->concentrate Yes stain Use a chemical stain concentrate->stain If still no spots

Caption: Troubleshooting decision tree for common TLC issues.

References

strategies to improve the regioselectivity of benzoic acid functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for regioselective benzoic acid functionalization. This guide provides troubleshooting tips, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving ortho-selective functionalization of benzoic acids?

A1: Ortho-selectivity is generally the most straightforward to achieve due to the directing nature of the carboxylic acid group. The carboxylate can chelate to a metal catalyst, positioning it to activate the C-H bonds at the ortho positions.[1][2] Common strategies include:

  • Ruthenium-Catalyzed Reactions: Complexes like [Ru(p-cymene)Cl2]2 are effective for reactions such as allylation and arylation.[2][3]

  • Iridium-Catalyzed Reactions: Iridium catalysts, such as [Cp*IrCl2]2, are used for reactions like monoiodination and amination, even on substrates with multiple equivalent C-H bonds.[4][5]

  • Palladium-Catalyzed Reactions: Palladium catalysts are widely used for various C-H functionalizations, including arylation, often with high selectivity for the ortho position.[6]

Q2: How can I achieve functionalization at the meta position of benzoic acid, which is electronically disfavored?

A2: Functionalizing the meta position is a significant challenge because the carboxylate group is an ortho, para-director in electrophilic aromatic substitution and a strong ortho-director in metal-catalyzed C-H activation.[7][8] The most successful modern approach involves the use of a specially designed directing group or template that physically blocks the ortho positions and positions the catalyst over the meta C-H bond. A prominent strategy is the use of a nitrile-based sulfonamide template in palladium(II)-catalyzed reactions for olefination and acetoxylation.[9][10][11] This template creates a large macrocyclic pre-transition state that favors the activation of the remote meta C-H bond.[7]

Q3: Are there reliable methods for achieving para-selective functionalization of benzoic acids?

A3: Para-selective C-H functionalization is also challenging. Success often relies on specifically designed templates and ligands that can override the inherent preference for ortho activation.[12][13] A recently developed strategy involves a ligand-promoted, palladium-catalyzed C-H olefination. In this system, the careful selection of a ligand is crucial to achieve high para-selectivity, with reported ratios of para to other isomers as high as 96:4.[12][13] The template is designed to create a rigid conformation that directs the catalyst to the distal para position.

Q4: What is a "directing group" and why is it crucial for regioselectivity?

A4: A directing group is a functional group on a substrate that coordinates to a metal catalyst and directs it to a specific C-H bond, typically one in close proximity.[4] In the context of benzoic acids, the carboxylate group itself is a powerful, native directing group that favors ortho-functionalization by forming a stable five- or six-membered metallocycle intermediate.[1] For meta or para functionalization, an external, often cleavable, "directing template" is attached to the carboxylic acid. This template is designed with a specific length and geometry to position the catalyst over the desired remote C-H bond, overcoming the natural tendency for ortho activation.[11]

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Poor Regioselectivity: Mixture of ortho, meta, and para isomers observed.1. Ineffective Directing Group: The native carboxylate group may be outcompeted or the external template may not be rigid enough. 2. Steric/Electronic Effects: Substituents on the benzoic acid ring can influence selectivity. For example, alkoxy groups can sometimes lead to poor regioselectivity.[14] 3. Incorrect Catalyst/Ligand: The chosen catalytic system may not be selective enough for the substrate.1. For meta or para selectivity: Ensure you are using a well-established directing template. Check the literature for templates optimized for your desired reaction.[11][12] 2. Modify Substrate: If possible, temporarily block the undesired positions. For alkoxy-substituted substrates, a systematic screening of catalysts and ligands may be necessary to improve selectivity.[14] 3. Optimize Reaction Conditions: Screen different ligands, solvents, and temperatures. Ligand choice is particularly critical for achieving high para-selectivity.[13]
Low Yield in meta-Selective Olefination 1. Template Installation/Stability: The directing template may not be correctly installed or could be degrading under reaction conditions. 2. Oxidant Inefficiency: The oxidant (e.g., molecular oxygen) may not be effectively regenerating the active catalyst.[10] 3. Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction.1. Verify Template Attachment: Use NMR or other analytical methods to confirm the template is correctly attached to the benzoic acid. 2. Check Oxidant Delivery: Ensure efficient stirring and a proper atmosphere (e.g., an O₂ balloon) if using molecular oxygen. Consider alternative oxidants like AgOAc if issues persist.[15] 3. Ligand Screening: Introduce a supporting ligand. While many template-directed reactions are ligandless, a suitable ligand can sometimes stabilize the catalyst.
Formation of Di-substituted Byproducts 1. Excess Reagents: The coupling partner or other reagents may be in too high an excess, driving the reaction to double functionalization. 2. High Reactivity: The mono-functionalized product may be more reactive than the starting material.1. Adjust Stoichiometry: Carefully control the stoichiometry. For example, in iridium-catalyzed ortho-amination, reducing the amount of the azide reagent can favor mono-functionalization. Conversely, increasing it can drive the reaction to completion for di-functionalization if desired.[5] 2. Reduce Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS and stop it once the desired mono-substituted product is maximized.

Key Experimental Protocols

Protocol 1: General Procedure for Pd(II)-Catalyzed meta-C-H Olefination

This protocol is based on the use of a nitrile-based sulfonamide directing template for the olefination of benzoic acid derivatives.[8][11]

  • Template Installation: Couple the desired benzoic acid with the nitrile-based sulfonamide template using standard amide bond formation conditions (e.g., EDC/DMAP or conversion to the acid chloride followed by reaction with the template's amine). Purify the resulting substrate-template conjugate by column chromatography.

  • Reaction Setup: In a reaction vial, combine the substrate-template conjugate (1.0 equiv.), Pd(OAc)₂ (10 mol%), AgOAc (2.0 equiv.), and the desired olefin (3.0 equiv.).

  • Solvent and Atmosphere: Add the appropriate solvent (e.g., HFIP or DCE) to achieve a suitable concentration. Seal the vial and, if using O₂ as the terminal oxidant, flush with oxygen.

  • Reaction Execution: Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the crude product by silica gel column chromatography to isolate the meta-olefinated product.

  • Template Removal: Cleave the template under appropriate conditions (e.g., basic or acidic hydrolysis) to yield the final functionalized benzoic acid.

Protocol 2: General Procedure for Iridium-Catalyzed ortho-Monoiodination

This protocol outlines a method for the selective mono-iodination of benzoic acids with two equivalent ortho C-H bonds.[4]

  • Reaction Setup: To a screw-cap vial, add the benzoic acid substrate (1.0 equiv.), [Cp*IrCl2]2 (2.5 mol%), AgOAc (25 mol%), and the iodinating agent, such as 1-iodo-2,5-pyrrolidinedione (N-iodosuccinimide, NIS) (1.2 equiv.).

  • Solvent: Add the solvent (e.g., 1,2-dichloroethane) and a co-solvent if necessary (e.g., HFIP).

  • Reaction Execution: Stir the reaction mixture at room temperature for 2-24 hours. The reaction does not require an inert atmosphere.[4]

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous sodium thiosulfate solution to quench any remaining iodine. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to obtain the pure ortho-monoiodinated benzoic acid.

Visual Guides and Workflows

StrategySelection start Desired Regioselectivity? ortho Ortho start->ortho Ortho meta Meta start->meta Meta para Para start->para Para ortho_strat Strategy: Use native carboxylate directing group. Catalysts: Ru, Ir, Pd. ortho->ortho_strat meta_strat Strategy: Employ external directing template (e.g., nitrile-based). Catalyst: Pd(II). meta->meta_strat para_strat Strategy: Use specific ligand/template combination. Catalyst: Pd(II). para->para_strat

MetaFunctionalizationWorkflow

OrthoActivationCycle

References

Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of benzoic acid derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments, with a focus on resolving peak overlap.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing co-eluting or overlapping peaks for my benzoic acid derivatives. What is the first step I should take to resolve them?

A1: The most common cause of peak overlap for ionizable compounds like benzoic acid derivatives is an inappropriate mobile phase pH. The first and most critical step is to adjust the pH of your mobile phase.

  • Explanation: Benzoic acid and its derivatives are weak acids. Their retention in reversed-phase HPLC is highly dependent on their ionization state. At a pH above their pKa, they will be in their ionized (deprotonated) form, which is more polar and will elute very quickly, often near the void volume, leading to poor retention and co-elution with other early-eluting compounds.[1][2] By lowering the mobile phase pH to a value at least 1.5 to 2 units below the pKa of your analytes (typically around pH 2.5-3.0 for benzoic acid derivatives), you ensure they are in their neutral, protonated form.[2][3] This increases their hydrophobicity and retention on a C18 column, leading to better separation.[1][2]

  • Actionable Advice:

    • Determine the pKa of your benzoic acid derivatives.

    • Prepare a mobile phase with a buffer that has a pH of 2.5-3.0. Phosphoric acid or formic acid are common choices.[3][4]

    • Equilibrate your column with the new mobile phase and re-inject your sample.

Q2: I've adjusted the mobile phase pH, but some peaks are still not fully resolved. What should I try next?

A2: After optimizing the pH, the next step is to adjust the mobile phase's organic solvent composition. This will alter the retention times of your compounds and can improve selectivity.

  • Explanation: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase will increase the retention times of your analytes.[5][6] This can lead to better separation of closely eluting peaks. Conversely, increasing the organic solvent percentage will decrease retention times. The choice of organic solvent can also impact selectivity due to different interactions with the analytes.

  • Actionable Advice:

    • Adjust the Organic Solvent Percentage:

      • If your peaks are eluting too quickly, decrease the percentage of the organic solvent in your mobile phase in small increments (e.g., 2-5%).

      • If your run time is too long, you can try increasing the organic solvent percentage, but be mindful not to compromise your resolution.

    • Try a Different Organic Solvent:

      • If you are using methanol, try switching to acetonitrile, or vice versa. The different solvent properties can alter the elution order and improve separation.

Q3: I'm still facing peak overlap after modifying the mobile phase. Are there other parameters I can change?

A3: Yes, if mobile phase optimization is insufficient, you should consider changing the stationary phase (i.e., the HPLC column) or adjusting the column temperature.

  • Explanation:

    • Stationary Phase: Not all C18 columns are the same. Different brands have different surface chemistries that can provide unique selectivities.[7][8] If a standard C18 column doesn't provide the desired separation, switching to a column with a different stationary phase, such as a phenyl or a cyano phase, can offer alternative selectivities for aromatic compounds like benzoic acid derivatives.[7] Phenyl columns, in particular, can provide enhanced retention and selectivity for aromatic analytes through π-π interactions.

    • Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect both efficiency and selectivity.[5][9] Increasing the temperature generally leads to sharper peaks and shorter retention times. However, the effect on selectivity can be unpredictable and needs to be evaluated empirically.

  • Actionable Advice:

    • Change the Column: If available, try a C18 column from a different manufacturer or switch to a phenyl- or cyano-bonded phase column.[7]

    • Adjust Column Temperature:

      • Increase the column temperature in 5 °C increments (e.g., from 30 °C to 35 °C, then to 40 °C) and observe the effect on your separation. Ensure you do not exceed the column's recommended temperature limit.[9]

Q4: My benzoic acid peak is showing splitting or tailing. What could be the cause and how do I fix it?

A4: Peak splitting or tailing for acidic compounds like benzoic acid can be caused by several factors, including secondary interactions with the stationary phase, sample solvent effects, or operating at a pH too close to the analyte's pKa.

  • Explanation:

    • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analytes, leading to peak tailing. This is more pronounced at mid-range pH.[4]

    • Sample Solvent: If the sample is dissolved in a solvent that is much stronger (more organic) than the mobile phase, it can cause peak distortion, including splitting and broadening.[3]

    • pH near pKa: When the mobile phase pH is close to the pKa of the analyte, both the ionized and non-ionized forms of the acid exist, which can lead to broad or split peaks.[10][11]

  • Actionable Advice:

    • Mobile Phase pH: Ensure the mobile phase pH is at least 1.5-2 units below the pKa of your analyte to ensure it is fully protonated.[3][11] Adding a small amount of an acid like trifluoroacetic acid (TFA) can improve peak shape.[10]

    • Sample Solvent: Whenever possible, dissolve your sample in the mobile phase.[11] If this is not feasible, use a solvent that is weaker than your mobile phase.

    • Column Choice: Some modern C18 columns are end-capped to minimize silanol interactions, which can improve peak shape for acidic compounds.

Experimental Protocols

Protocol 1: General HPLC Method for the Separation of Benzoic Acid Derivatives

This protocol provides a starting point for the analysis of a mixture of benzoic acid derivatives.

ParameterRecommended Condition
Column Ascentis® C18, 15 cm x 4.6 mm, 5 µm particles
Mobile Phase A: 10 mM Trifluoroacetic Acid (TFA) in waterB: 10 mM TFA in acetonitrileIsocratic elution with 70:30 (A:B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 220 nm
Injection Volume 10 µL

Quantitative Data Summary

Table 1: Effect of Mobile Phase pH on the Retention Time of Benzoic Acid and Phenol

This table summarizes the effect of pH on the retention time of benzoic acid and phenol at a constant methanol concentration (25%), demonstrating the importance of pH control for acidic analytes.

Mobile Phase pHRetention Time - Phenol (min)Retention Time - Benzoic Acid (min)Elution Order
3.0~4.5~6.5Phenol, Benzoic Acid
4.5~4.5~4.0Benzoic Acid, Phenol
6.0~4.5~3.0Benzoic Acid, Phenol
Data adapted from a study on the HPLC separation of benzoic acid and phenol.[1]

Visual Troubleshooting Guide

Below is a logical workflow for troubleshooting peak overlap in the HPLC analysis of benzoic acid derivatives.

TroubleshootingWorkflow Start Start: Peak Overlap Observed Adjust_pH Adjust Mobile Phase pH (2.5 - 3.0) Start->Adjust_pH Check_Resolution1 Is Resolution Adequate? Adjust_pH->Check_Resolution1 Adjust_Organic Modify Organic Solvent % (e.g., Acetonitrile, Methanol) Check_Resolution1->Adjust_Organic No End_Resolved Peaks Resolved Check_Resolution1->End_Resolved Yes Check_Resolution2 Is Resolution Adequate? Adjust_Organic->Check_Resolution2 Change_Column Change Stationary Phase (e.g., Phenyl, Cyano) Check_Resolution2->Change_Column No Check_Resolution2->End_Resolved Yes Check_Resolution3 Is Resolution Adequate? Change_Column->Check_Resolution3 Adjust_Temp Adjust Column Temperature Check_Resolution3->Adjust_Temp No Check_Resolution3->End_Resolved Yes End_Further_Dev Further Method Development Required Adjust_Temp->End_Further_Dev

Caption: A workflow for resolving peak overlap in HPLC.

LogicDiagram cluster_params Key Parameters Analyte Benzoic Acid Derivative (Analyte) Retention Retention & Separation Analyte->Retention MobilePhase Mobile Phase MobilePhase->Retention StationaryPhase Stationary Phase (C18) StationaryPhase->Retention pH pH (Controls Ionization) pH->MobilePhase OrganicSolvent Organic Solvent % OrganicSolvent->MobilePhase ColumnChem Column Chemistry ColumnChem->StationaryPhase

Caption: Key parameters influencing HPLC separation.

References

Validation & Comparative

A Comparative Analysis of 3-Amide-5-Aryl Benzoic Acid Derivatives as P2Y14 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of a series of 3-amide-5-aryl benzoic acid derivatives, analogs of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid, focusing on their performance as P2Y14 receptor antagonists. The P2Y14 receptor, a G protein-coupled receptor, has emerged as a significant target in inflammatory diseases, making the development of potent and selective antagonists a key area of research. This document summarizes quantitative biological activity data, details the experimental protocols used for their evaluation, and visualizes key biological pathways and experimental workflows.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro antagonist activity of a series of synthesized 3-amide-5-aryl benzoic acid derivatives against the human P2Y14 receptor. The activity is expressed as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit 50% of the receptor's response to an agonist. Lower IC50 values denote higher potency.

Compound IDR GroupIC50 (nM)[1][2]
11a 4-Methylphenyl15.3
11b 4-Ethylphenyl8.76
11c 4-Fluorophenyl21.5
11d 4-Chlorophenyl11.2
11e 4-Bromophenyl9.87
11f 4-(Trifluoromethyl)phenyl7.54
11g 4-Methoxyphenyl32.1
11h 3-Methylphenyl25.6
11i 3-Chlorophenyl18.9
11j 2-Methylphenyl45.2
11k 2-Chlorophenyl38.7
11l Phenyl29.8
11m 4-tert-Butylphenyl2.18

Experimental Protocols

The following section details the key experimental methodologies employed to determine the antagonist activity of the 3-amide-5-aryl benzoic acid derivatives at the P2Y14 receptor.

Synthesis of 3-Amide-5-Aryl Benzoic Acid Derivatives

The synthesis of the target compounds was achieved through a multi-step process. A key step involved the Suzuki cross-coupling reaction to introduce the aryl group at the 5-position of the benzoic acid scaffold. This was followed by an amide coupling reaction at the 3-position to introduce the various R groups. The general synthetic scheme is outlined below. For specific reaction conditions, catalysts, and purification methods, please refer to the source literature.[1][2]

P2Y14 Receptor Functional Antagonism Assay (cAMP Accumulation Assay)

The antagonist activity of the synthesized compounds was evaluated using a functional assay that measures the inhibition of agonist-induced reduction in cyclic AMP (cAMP) levels in cells expressing the human P2Y14 receptor.[3][4]

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human P2Y14 receptor.

Principle: The P2Y14 receptor is coupled to a Gi protein, which, upon activation by an agonist (e.g., UDP-glucose), inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Antagonists will block this effect, thus restoring cAMP levels in the presence of an agonist. Forskolin is used to stimulate adenylyl cyclase and produce a measurable baseline of cAMP.

Procedure:

  • Cell Culture and Plating: HEK293-hP2Y14R cells are cultured under standard conditions and plated into 96-well plates.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compounds (potential antagonists) for a specified period.

  • Agonist Stimulation: An agonist of the P2Y14 receptor, such as UDP-glucose, is added to the wells, along with forskolin to stimulate cAMP production.

  • Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: The cAMP levels in the presence of the test compounds are compared to the levels in the control wells (with and without agonist). The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

P2Y14 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the P2Y14 receptor.

P2Y14_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y14R P2Y14 Receptor G_protein Gi/o Protein (α, β, γ) P2Y14R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP AC->ATP Catalysis cAMP cAMP AC->cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inflammation) PKA->Cellular_Response Agonist Agonist (e.g., UDP-Glucose) Agonist->P2Y14R Antagonist Antagonist (Benzoic Acid Derivatives) Antagonist->P2Y14R

Caption: P2Y14 Receptor Signaling Pathway.

Experimental Workflow for P2Y14 Receptor Antagonist Screening

The diagram below outlines the general workflow for the screening and evaluation of potential P2Y14 receptor antagonists.

Antagonist_Screening_Workflow cluster_workflow Screening and Evaluation Workflow start Compound Library (Benzoic Acid Analogs) primary_screen Primary Screening (High-Throughput cAMP Assay) start->primary_screen hit_id Hit Identification (Potent Compounds) primary_screen->hit_id dose_response Dose-Response Analysis (IC50 Determination) hit_id->dose_response selectivity Selectivity Assays (vs. other P2Y Receptors) dose_response->selectivity in_vivo In Vivo Efficacy Studies (e.g., Gouty Arthritis Model) selectivity->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: Workflow for P2Y14 Antagonist Screening.

References

comparing the efficacy of different synthetic routes to 3-Hydroxy-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 3-Hydroxy-5-(methoxycarbonyl)benzoic acid, a valuable intermediate in pharmaceutical synthesis. The routes are evaluated based on yield, purity, reaction conditions, and starting material availability to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Selective Esterification of 3,5-Dihydroxybenzoic Acid

This route commences with the commercially available 3,5-dihydroxybenzoic acid. The synthesis involves a two-step process: the selective esterification of one carboxyl group, followed by the protection of one hydroxyl group and subsequent methylation of the other.

Experimental Protocol:

Step 1: Methyl Esterification of 3,5-Dihydroxybenzoic Acid

To a solution of 3,5-dihydroxybenzoic acid (1 equivalent) in methanol, a catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added. The mixture is refluxed for 4 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 3,5-dihydroxy methyl benzoate.

Step 2: Selective Protection and Methylation (Not explicitly found in search results, but a logical continuation)

A generalized protocol for this step would involve:

The resulting 3,5-dihydroxy methyl benzoate is selectively protected at one hydroxyl group, for instance, by using a bulky protecting group that favors reaction at the less sterically hindered phenol. The protected intermediate is then methylated at the remaining free hydroxyl group using a methylating agent like dimethyl sulfate in the presence of a base. Finally, deprotection of the protected hydroxyl group would yield the target molecule. Detailed experimental data for this specific sequence was not available in the provided search results.

Data Presentation:
ParameterValueReference
Starting Material3,5-Dihydroxybenzoic acidCommercially Available
Key ReactionsFischer Esterification, Protection, Methylation, Deprotection[1]
Reported Yield (Esterification)88-91%[1]
Purity (Esterification)>99% after recrystallization[1]
Reaction Time (Esterification)4 hours[1]

Route 2: Synthesis from 3,5-Dinitrosalicylic Acid

This alternative pathway begins with 3,5-dinitrosalicylic acid and involves esterification followed by a two-step reduction of the nitro groups and subsequent diazotization and hydrolysis to introduce the hydroxyl group.

Experimental Protocol:

Step 1: Esterification of 3,5-Dinitrosalicylic Acid

3,5-dinitrosalicylic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated under reflux. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice water to precipitate the product, methyl 3,5-dinitrosalicylate, which is then collected by filtration.[2]

Step 2: Reduction of Nitro Groups

The methyl 3,5-dinitrosalicylate is subjected to reduction to yield methyl 3,5-diaminosalicylate. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon in an autoclave with methanol as the solvent.[2]

Step 3: Diazotization and Hydrolysis (Generalized)

The resulting diamino compound would undergo a selective bis-diazotization of the two amino groups. Subsequent controlled hydrolysis of one of the diazonium groups to a hydroxyl group, while retaining the other functional groups, would be the final step. Specific and detailed experimental protocols for this selective transformation on this particular substrate were not found in the search results.

Data Presentation:
ParameterValueReference
Starting Material3,5-Dinitrosalicylic acidCommercially Available
Key ReactionsFischer Esterification, Nitro Reduction, Diazotization, Hydrolysis[2][3]
Reported Yield (Nitration of Salicylic Acid)84%[3]
PurityNot specified in search results
Reaction TimeNot specified for all steps

Comparison of Synthetic Routes

FeatureRoute 1: From 3,5-Dihydroxybenzoic AcidRoute 2: From 3,5-Dinitrosalicylic Acid
Starting Material Cost & Availability Readily available and relatively inexpensive.Readily available, cost may be slightly higher than 3,5-dihydroxybenzoic acid.
Number of Steps Potentially shorter and more direct.Involves more synthetic transformations.
Reagent & Reaction Condition Severity Generally milder conditions (acid-catalyzed esterification).Involves nitrating agents, high-pressure hydrogenation, and potentially hazardous diazonium salt intermediates.
Selectivity Challenges Requires selective protection and methylation of two similar hydroxyl groups.Requires selective hydrolysis of one of two diazonium groups.
Overall Yield (Anticipated) Potentially higher due to fewer steps.Likely lower due to the multi-step nature and potential for side reactions.
Purification Recrystallization is effective for the esterification step.[1]May require more complex purification strategies due to the nature of the intermediates.

Visualizing the Synthetic Pathways

Route 1: From 3,5-Dihydroxybenzoic Acid

G A 3,5-Dihydroxybenzoic Acid B Methyl 3,5-Dihydroxybenzoate A->B MeOH, H+ C Selectively Protected Intermediate B->C Protection D Methylated Intermediate C->D Methylation E This compound D->E Deprotection

Caption: Synthetic pathway starting from 3,5-dihydroxybenzoic acid.

Route 2: From 3,5-Dinitrosalicylic Acid

G A 3,5-Dinitrosalicylic Acid B Methyl 3,5-Dinitrosalicylate A->B MeOH, H+ C Methyl 3,5-Diaminosalicylate B->C Reduction D Bis-diazonium Salt Intermediate C->D Diazotization E This compound D->E Selective Hydrolysis

References

In-Silico Receptor Binding Analysis: 3-Hydroxy-5-(methoxycarbonyl)benzoic acid and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of modern drug discovery, in-silico analysis serves as a powerful and cost-effective tool for predicting the interaction between small molecules and their biological targets.[1][2][3] This guide provides a comparative in-silico analysis of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid, a versatile small molecule scaffold[4], against other benzoic acid derivatives. We will explore its potential binding affinities with various receptors implicated in diseases like cancer and inflammation, based on data from analogous compounds.

Comparative Binding Affinity Analysis

While direct in-silico studies on this compound are not extensively available in public literature, we can infer its potential targets by examining studies on structurally similar hydroxybenzoic acid derivatives. The following table summarizes the binding affinities of various benzoic acid analogs against several protein targets, providing a predictive baseline for our compound of interest.

Compound/AnalogTarget ProteinPDB IDDocking Score (kcal/mol)Interacting ResiduesReference
2,5-dihydroxybenzoic acidSARS-CoV-2 Main Protease6WNP-37.25Not Specified[5]
Gallic AcidSARS-CoV-2 Main Protease6WNP-38.31Not Specified[5]
Hydroxy benzoic acid derivativeEGFR Tyrosine KinaseNot Specified-8.56Not Specified[6]
2-hydroxybenzoic acid derivative (11)SIRT52NYRNot SpecifiedArg105, Tyr102, Val221, Phe223, Tyr255[7]
3,4,5-Trihydroxy benzoic acid analog (4N)HSP90alpha1YC1-6.5Not Specified[8]
5-acetamido-2-hydroxy benzoic acid derivativeCOX-24PH9, 5KIR, 1PXX, 5F1ANot SpecifiedNot Specified[9]
Benzoic acid derivative (PTMTBA)Carbonic Anhydrase II3FFPNot SpecifiedNot Specified[10]

Note: The docking scores and interacting residues are indicative and can vary based on the specific software, force fields, and docking parameters used.

Detailed In-Silico Experimental Protocol

The following protocol outlines a standard workflow for performing in-silico receptor binding analysis, adaptable for studying this compound.

1. Target Identification and Preparation:

  • Target Selection: Based on literature review of similar compounds, potential targets such as kinases (e.g., EGFR), proteases (e.g., SARS-CoV-2 Mpro), sirtuins (e.g., SIRT5), or cyclooxygenases (e.g., COX-2) can be selected.[5][6][7][9][11]

  • Protein Structure Retrieval: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).[5][10]

  • Protein Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.[5][12]

2. Ligand Preparation:

  • Ligand Structure Generation: The 2D structure of this compound and any comparative ligands are drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion and Optimization: The 2D structures are converted to 3D and their geometries are optimized to the lowest energy conformer using computational chemistry software.[5]

3. Molecular Docking:

  • Grid Box Generation: A docking grid is defined around the active site of the target protein.

  • Docking Simulation: Molecular docking is performed using software like AutoDock, Schrödinger Maestro, or GOLD to predict the binding conformation and affinity of the ligand within the protein's active site.[13]

  • Scoring and Ranking: The resulting poses are scored and ranked based on their predicted binding energy or docking score.[13]

4. Analysis of Interactions:

  • Binding Mode Visualization: The best-ranked poses are visualized to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's amino acid residues.[7]

  • Interaction Fingerprinting: Detailed analysis of the specific amino acid residues involved in the binding can be performed.

5. Molecular Dynamics (MD) Simulation (Optional but Recommended):

  • System Setup: The protein-ligand complex from docking is placed in a simulated physiological environment (water, ions).

  • Simulation Run: An MD simulation is run for a defined period (e.g., 100 ns) to observe the dynamic stability of the protein-ligand complex.

  • Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the binding pose and key interactions over time.[12]

Visualizing the In-Silico Workflow and a Potential Signaling Pathway

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

In_Silico_Drug_Discovery_Workflow Target_ID Target Identification Target_Prep Target Preparation Target_ID->Target_Prep Docking Molecular Docking Target_Prep->Docking Ligand_Prep Ligand Preparation Ligand_Prep->Docking Analysis Interaction Analysis Docking->Analysis MD_Sim MD Simulation Analysis->MD_Sim Lead_Opt Lead Optimization MD_Sim->Lead_Opt

Caption: A generalized workflow for in-silico drug discovery.

Hypothetical_Signaling_Pathway Ligand This compound Inhibition Inhibition Ligand->Inhibition Receptor Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor->PI3K Activates Inhibition->Receptor Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes

Caption: A hypothetical signaling pathway potentially modulated by the compound.

This guide provides a foundational understanding of the in-silico analysis of this compound by drawing comparisons with related molecules and outlining a robust experimental protocol. Researchers can use this information to design and execute their own computational studies to explore the therapeutic potential of this and other novel chemical entities.

References

A Comparative Guide to Purity Assessment of 3-Hydroxy-5-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

The determination of purity for 3-Hydroxy-5-(methoxycarbonyl)benzoic acid, a key building block in pharmaceutical and chemical synthesis, is critical for ensuring the quality and consistency of end-products.[1] High-Performance Liquid Chromatography (HPLC) stands as the predominant method for this analysis, offering high resolution and sensitivity.[2] This guide provides a comparative overview of HPLC and alternative methods for purity assessment, complete with experimental protocols and data presentation.

Comparison of Analytical Methods

While reversed-phase HPLC is the industry standard for analyzing aromatic carboxylic acids, other techniques can also be employed, each with its own set of advantages and limitations.[2][3] A summary of these methods is presented below.

Analytical Method Principle Throughput Resolution Quantitative Capability Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.HighVery HighExcellentRoutine quality control, impurity profiling, and stability testing.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent material.HighLow to ModerateSemi-quantitativeRapid screening, reaction monitoring, and preliminary purity checks.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase. Requires derivatization for non-volatile analytes.ModerateVery HighExcellentAnalysis of volatile impurities or after derivatization of the main compound.
Melting Point Analysis Determination of the temperature range over which the solid melts. Impurities typically broaden and depress the melting range.LowLowNon-quantitativePreliminary purity assessment for crystalline solids.

High-Performance Liquid Chromatography (HPLC) Protocol

A robust reversed-phase HPLC (RP-HPLC) method is recommended for the accurate purity determination of this compound. The presence of both a hydroxyl and a carboxylic acid group makes the retention behavior sensitive to the mobile phase pH.[3] An acidic mobile phase is employed to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Alternative Analytical Methodologies

Thin-Layer Chromatography (TLC):

A simple and rapid method for preliminary purity assessment.

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 50:50 v/v) with a small amount of acetic acid (e.g., 1%).

  • Visualization: UV light at 254 nm.

Gas Chromatography (GC):

GC analysis requires derivatization to increase the volatility of the acidic and phenolic groups. A common approach is silylation.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Temperature Program: Start at 100°C, ramp to 250°C.

  • Detector: Flame Ionization Detector (FID).

Melting Point Determination:

A straightforward technique to get a preliminary indication of purity. A sharp melting point close to the literature value suggests high purity, while a broad melting range indicates the presence of impurities. The reported melting point for this compound is 238 °C.

Experimental Workflow and Data Visualization

The logical flow of assessing the purity of this compound using HPLC is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Mobile Phase Weighing->Dissolving Filtering Filter Solution Dissolving->Filtering Injection Inject into HPLC Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation Report Report Calculation->Report

References

Unveiling the Potency of Benzoic Acid Derivatives as Polyphenol Oxidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of enzyme inhibition is critical. This guide provides a detailed comparison of the inhibitory effects of various benzoic acid derivatives on polyphenol oxidase (PPO), a key enzyme responsible for enzymatic browning in fruits and vegetables and implicated in certain pathological conditions. Supported by experimental data, this document aims to be a valuable resource for identifying promising PPO inhibitors.

Polyphenol oxidase, a copper-containing enzyme, catalyzes the oxidation of phenolic compounds to quinones, which then polymerize to form brown pigments. The inhibition of PPO is a significant area of research in the food industry to prevent browning and in medicine due to its potential role in melanogenesis. Benzoic acid and its derivatives have emerged as a noteworthy class of PPO inhibitors.

Comparative Inhibitory Effects: A Quantitative Overview

The inhibitory potential of various benzoic acid derivatives against polyphenol oxidase has been evaluated in several studies. The half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, is a key parameter for comparison. A lower IC50 value indicates a more potent inhibitor.

The following table summarizes the IC50 values and the type of inhibition for selected benzoic acid derivatives from different studies. It is important to note that the enzyme source and experimental conditions can influence the observed inhibitory effects.

Benzoic Acid DerivativeEnzyme SourceSubstrateIC50 ValueType of InhibitionReference
Benzoic AcidAgaricus bisporusPyrocatechol0.147 mMCompetitive[1]
Benzoic AcidMushroomL-DOPA1.425 mmol L-1Competitive[2]
2,4-Dihydroxybenzoic AcidMushroomL-DOPA--[2]
2,3,4-Trihydroxybenzoic Acid----
4-Hydroxybenzoic Acid----
3,5-Dinitrobenzoic Acid derivative (compound 7)--1.09 μM-[3]
4-Methylbenzoic Acid----

Deciphering the Mechanism: How Benzoic Acid Derivatives Inhibit PPO

The primary mechanism by which benzoic acid and its derivatives inhibit PPO is through competitive inhibition.[1][2][4] This means the inhibitor molecule structurally resembles the substrate and binds to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring.[5] The interaction is often reversible.[2][4]

Molecular docking studies have suggested that these inhibitors interact with the copper ions in the active site of PPO.[5] The formation of hydrogen bonds and electrostatic interactions further stabilizes the enzyme-inhibitor complex, leading to a reduction in PPO activity.[2][5]

Experimental Protocols: A Closer Look at the Methodology

The determination of PPO inhibition by benzoic acid derivatives typically involves the following key experimental steps:

Enzyme Extraction and Purification

Polyphenol oxidase is extracted from a source, commonly mushrooms (Agaricus bisporus) or other plant tissues. The extraction process often involves homogenization of the tissue in a buffer solution, followed by centrifugation and sometimes further purification steps like ammonium sulfate precipitation and chromatography to obtain a partially purified enzyme extract.

Polyphenol Oxidase Activity Assay

The activity of PPO is measured spectrophotometrically by monitoring the formation of colored quinone products over time. A common substrate used is catechol or L-DOPA.[2][6] The reaction mixture typically contains the enzyme extract, a buffer solution to maintain a specific pH, and the substrate. The change in absorbance at a specific wavelength (e.g., 420 nm or 475 nm) is recorded at regular intervals.[6]

Inhibition Assay

To determine the inhibitory effect of a benzoic acid derivative, the PPO activity assay is performed in the presence of varying concentrations of the inhibitor. The percentage of inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_inhibitor) / A_control] x 100

Where:

  • A_control is the absorbance of the reaction mixture without the inhibitor.

  • A_inhibitor is the absorbance of the reaction mixture with the inhibitor.

The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Process and Relationships

To better understand the experimental workflow and the structure-activity relationships, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme PPO Enzyme Extraction (e.g., from Mushroom) reaction_mix Reaction Mixture (Enzyme + Buffer + Inhibitor) enzyme->reaction_mix inhibitor Preparation of Benzoic Acid Derivative Solutions inhibitor->reaction_mix substrate Substrate Solution (e.g., Catechol) add_substrate Initiate Reaction (Add Substrate) substrate->add_substrate reaction_mix->add_substrate measurement Spectrophotometric Measurement (Absorbance vs. Time) add_substrate->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition plot_graph Plot % Inhibition vs. Inhibitor Concentration calc_inhibition->plot_graph det_ic50 Determine IC50 Value plot_graph->det_ic50

Figure 1: Experimental workflow for assessing PPO inhibition by benzoic acid derivatives.

structure_activity_relationship cluster_core Core Structure cluster_substituents Substituents on Benzene Ring cluster_effect Effect on PPO Inhibition benzoic_acid Benzoic Acid inhibitory_activity Inhibitory Activity benzoic_acid->inhibitory_activity Base Inhibition hydroxyl Hydroxyl (-OH) Groups hydroxyl->inhibitory_activity Generally Increases (Position Dependent) nitro Nitro (-NO2) Groups nitro->inhibitory_activity Significantly Increases methyl Methyl (-CH3) Group methyl->inhibitory_activity Variable Effect

Figure 2: Structure-activity relationship of benzoic acid derivatives as PPO inhibitors.

Conclusion

Benzoic acid and its derivatives represent a promising class of polyphenol oxidase inhibitors. Their effectiveness is influenced by the nature and position of substituents on the benzene ring. Generally, the presence of hydroxyl and nitro groups tends to enhance the inhibitory activity. The primary mechanism of action is competitive inhibition, where the inhibitor competes with the substrate for the active site of the enzyme. The experimental protocols outlined provide a basis for the continued exploration and identification of novel and more potent PPO inhibitors for various applications in the food and pharmaceutical industries. Further research focusing on a systematic evaluation of a broader range of derivatives under standardized conditions will be invaluable for a more comprehensive understanding of their structure-activity relationships.

References

The Multifaceted Biological Activities of 3-Hydroxybenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-hydroxybenzoic acid derivatives. It highlights their potential in various therapeutic areas by summarizing key experimental data on their antibacterial, antioxidant, and enzyme-inhibitory activities.

This guide synthesizes data from multiple studies to offer a clear comparison of how structural modifications to the 3-hydroxybenzoic acid scaffold influence its biological efficacy. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for the cited assays are provided to ensure reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

Antibacterial Activity of 3-Hydroxybenzoic Acid Derivatives

The antibacterial potential of 3-hydroxybenzoic acid and its derivatives has been evaluated against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the effectiveness of an antimicrobial agent. The following table summarizes the MIC values of various 3-hydroxybenzoic acid derivatives against Gram-positive and Gram-negative bacteria.

CompoundDerivative TypeBacterial StrainMIC (mg/mL)Reference
3-Hydroxybenzoic acidParent CompoundEscherichia coli>1[1]
3,4-Dihydroxybenzoic acidDihydroxy derivativeEscherichia coli1.1[1]
Methyl 3-hydroxybenzoateEsterStaphylococcus aureus-[2]
Ethyl 3-hydroxybenzoateEsterStaphylococcus aureus-[3]
Propyl 3-hydroxybenzoateEsterStaphylococcus aureus-[3]
Butyl 3-hydroxybenzoateEsterStaphylococcus aureus-[3]
(3-methoxycarbonylphenyl) 3-butoxybenzoateHybrid EsterBacillus cereus-[2]
(3-methoxycarbonylphenyl) 3-pentoxybenzoateHybrid EsterBacillus cereus-[2]

Structure-Activity Relationship Insights:

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the 3-hydroxybenzoic acid derivatives against various bacterial strains is determined using the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • 3-Hydroxybenzoic acid derivatives dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A serial two-fold dilution of each 3-hydroxybenzoic acid derivative is prepared in MHB in the wells of a 96-well microtiter plate.

  • The bacterial inoculum is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Each well is inoculated with the bacterial suspension.

  • Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Serial Dilution of 3-HBA Derivatives C Inoculation of Microtiter Plate A->C B Bacterial Inoculum Preparation B->C D Incubation (37°C, 18-24h) C->D E Visual Inspection for Bacterial Growth D->E F Determination of MIC E->F

Experimental workflow for MIC determination.

Antioxidant Activity of 3-Hydroxybenzoic Acid Derivatives

The antioxidant capacity of 3-hydroxybenzoic acid derivatives is a significant area of study, with their ability to scavenge free radicals being a key measure of their potential to mitigate oxidative stress. The half-maximal inhibitory concentration (IC50) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common metric for antioxidant activity.

CompoundDerivative TypeDPPH IC50 (µM)Reference
3-Hydroxybenzoic acidMonohydroxy>1000[4]
2,3-Dihydroxybenzoic acidDihydroxy-[4]
2,5-Dihydroxybenzoic acidDihydroxy4.89 ± 0.12[4]
3,4-Dihydroxybenzoic acidDihydroxy4.58 ± 0.15[4]
3,5-Dihydroxybenzoic acidDihydroxy>1000[4]
3,4,5-Trihydroxybenzoic acid (Gallic Acid)Trihydroxy2.42 ± 0.08[4]

Structure-Activity Relationship Insights:

The antioxidant activity of hydroxybenzoic acids is strongly influenced by the number and position of hydroxyl groups on the benzene ring[4]. An increase in the number of hydroxyl groups generally leads to a lower IC50 value, indicating higher antioxidant potency. For instance, 3,4,5-trihydroxybenzoic acid (gallic acid) exhibits the highest antioxidant activity among the tested compounds[4]. The relative positions of the hydroxyl groups are also crucial; dihydroxy derivatives with ortho or para relationships (e.g., 2,5-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid) show significantly higher antioxidant activity than those with a meta relationship (e.g., 3,5-dihydroxybenzoic acid)[4].

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of 3-hydroxybenzoic acid derivatives is assessed by their ability to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • 3-Hydroxybenzoic acid derivatives dissolved in methanol

  • Methanol

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A methanolic solution of DPPH is prepared.

  • Various concentrations of the 3-hydroxybenzoic acid derivatives are prepared.

  • The test compounds are added to the wells of a 96-well plate, followed by the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

signaling_pathway_antioxidant cluster_mechanism Antioxidant Mechanism A Free Radical (e.g., DPPH•) D Neutralized Molecule (DPPH-H) A->D Donates H• B 3-HBA Derivative (Ar-OH) C Stable Radical (Ar-O•) B->C Forms stable phenoxyl radical

Free radical scavenging by 3-HBA derivatives.

Enzyme Inhibitory Activity of 3-Hydroxybenzoic Acid Derivatives

3-Hydroxybenzoic acid and its derivatives have been investigated as inhibitors of various enzymes implicated in different diseases. This section compares their inhibitory potential against acetylcholinesterase (AChE), α-amylase, and tyrosinase.

Acetylcholinesterase (AChE) Inhibition

AChE inhibitors are used in the management of Alzheimer's disease.

CompoundIC50 (µmol/µmol AChE)Binding Constant (Ka) (10³ L/mol)Reference
3-Hydroxybenzoic acid6.6864.10[5]
Salicylic acid6.0751.55[5]
Vanillic acid6.7952.36[5]
Syringic acid6.96183.15[5]

Structure-Activity Relationship Insights:

3-Hydroxybenzoic acid demonstrates notable inhibitory activity against AChE[5]. The binding affinity, represented by the Ka value, varies with substitutions on the aromatic ring. For example, syringic acid, with two methoxy groups and one hydroxyl group, shows a significantly higher binding constant compared to 3-hydroxybenzoic acid, suggesting a stronger interaction with the enzyme[5].

α-Amylase Inhibition

Inhibition of α-amylase is a therapeutic strategy for managing type 2 diabetes.

CompoundIC50 (mM)Reference
3-Hydroxybenzoic acid-
2,3,4-Trihydroxybenzoic acid17.30 ± 0.73[6]
3,4-Dihydroxybenzoic acid>26.12[6]
4-Hydroxybenzoic acid>26.12[6]
3,4,5-Trihydroxybenzoic acid26.12 ± 1.89[6]

Structure-Activity Relationship Insights:

The inhibitory activity against α-amylase is highly dependent on the number and position of hydroxyl groups. 2,3,4-Trihydroxybenzoic acid was found to be the most potent inhibitor among the tested hydroxybenzoic acids, with a lower IC50 value compared to other derivatives[6]. This suggests that a specific arrangement of hydroxyl groups is crucial for effective binding to the enzyme's active site.

Tyrosinase Inhibition

Tyrosinase inhibitors are of interest in the cosmetic industry for their skin-whitening effects and in medicine for treating hyperpigmentation disorders.

CompoundDerivative TypeIC50 (µM)Ki (µM)Inhibition TypeReference
(2-(3-methoxyphenoxy)-2-oxoethyl 2,4-dihydroxybenzoate)Ester23.8130Noncompetitive

Structure-Activity Relationship Insights:

Esterification of dihydroxybenzoic acids can lead to potent tyrosinase inhibitors. The example above demonstrates that a derivative of 2,4-dihydroxybenzoic acid exhibits significant inhibitory activity. The noncompetitive mode of inhibition suggests that the inhibitor binds to a site on the enzyme other than the active site, altering its conformation and reducing its catalytic efficiency.

Experimental Protocol: α-Amylase Inhibition Assay

The inhibitory effect of 3-hydroxybenzoic acid derivatives on α-amylase activity is determined by measuring the reduction in starch hydrolysis.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1%)

  • Phosphate buffer (pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • 3-Hydroxybenzoic acid derivatives

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • The 3-hydroxybenzoic acid derivative is pre-incubated with the α-amylase solution in a phosphate buffer.

  • The starch solution is added to initiate the enzymatic reaction.

  • The mixture is incubated at 37°C.

  • The reaction is stopped by adding DNSA reagent.

  • The mixture is heated in a boiling water bath to develop the color.

  • The absorbance is measured at 540 nm.

  • The percentage of α-amylase inhibition is calculated, and the IC50 value is determined.

logical_relationship_enzyme_inhibition cluster_enzyme_kinetics Enzyme Inhibition E Enzyme (e.g., α-amylase) P Product (Maltose) E->P Catalyzes EI Inactive Complex E->EI Binds S Substrate (Starch) S->E I Inhibitor (3-HBA Derivative) I->EI

Enzyme inhibition by 3-HBA derivatives.

Conclusion

The structure-activity relationship studies of 3-hydroxybenzoic acid derivatives reveal a promising landscape for the development of novel therapeutic agents. The antibacterial, antioxidant, and enzyme-inhibitory activities are highly tunable through chemical modifications of the parent scaffold. The number and position of hydroxyl groups, as well as esterification and etherification, are key determinants of biological efficacy. This comparative guide provides a foundation for further research and development in this area, offering valuable insights for the rational design of more potent and selective 3-hydroxybenzoic acid-based compounds.

References

Safety Operating Guide

3-Hydroxy-5-(methoxycarbonyl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[1][3]

  • Eye Protection: Use chemical safety goggles or a face shield.[1][3]

  • Clothing: Wear appropriate protective clothing to prevent skin contact.[3]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[2]

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Ensure safety showers and eyewash stations are readily accessible.[3]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to use an approved waste disposal service.[3]

  • Waste Collection:

    • Collect waste material in a suitable, clearly labeled, and tightly sealed container.[3]

    • Do not mix with other waste streams unless compatibility is known.

  • Spill Management:

    • In case of a spill, avoid generating dust.

    • Moisten the spilled material with water or use a HEPA-filter vacuum for cleanup.[4]

    • Sweep or shovel the material into a suitable container for disposal.[3]

    • Wash the spill area thoroughly after cleanup is complete.[4]

    • Do not allow the chemical to enter drains or sewers.[1][4]

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent.

    • The rinsate should be collected and treated as hazardous waste.

    • Dispose of the cleaned containers in accordance with local, state, and federal regulations.

  • Contacting a Waste Disposal Service:

    • Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste disposal company.[3]

    • Provide the waste disposal company with a complete characterization of the waste, including its chemical composition and any known hazards.

Hazard Summary for Related Benzoic Acid Derivatives

Since specific quantitative data for this compound is not available, the following table summarizes the hazards of related benzoic acid compounds to provide a general safety overview.

Hazard StatementClassificationReference CompoundsCitations
Causes skin irritationSkin Irritation, Category 24-Hydroxy-3-methoxybenzoic acid, 3-Hydroxybenzoic acid, 3-Chloro-2-methoxybenzoic Acid[1][2]
Causes serious eye irritation/damageEye Irritation, Category 2 / Serious Eye Damage, Category 14-Hydroxy-3-methoxybenzoic acid, 3-Hydroxybenzoic acid[1][2]
May cause respiratory irritationSpecific target organ toxicity — Single exposure, Category 33-Hydroxybenzoic acid[2]
Harmful if swallowedAcute toxicity (oral), Category 43-Hydroxybenzoic acid[2][5]
Causes damage to organs through prolonged exposureSpecific target organ toxicity - repeated exposure, Inhalation (Category 1)4-Hydroxy-3-methoxybenzoic acid
Harmful to aquatic lifeShort-term (acute) aquatic hazard (Category 3)4-Hydroxy-3-methoxybenzoic acid

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Need to dispose of This compound ppe Wear appropriate PPE: Gloves, Eye Protection, Lab Coat start->ppe check_spill Is there a spill? ppe->check_spill cleanup Follow Spill Management Protocol: - Moisten to prevent dust - Sweep into a sealed container check_spill->cleanup Yes collect Collect waste in a - Labeled - Tightly sealed - Compatible container check_spill->collect No cleanup->collect store Store waste container in a designated, well-ventilated area collect->store contact Contact approved hazardous waste disposal service store->contact end End: Waste disposed of safely contact->end

References

Personal protective equipment for handling 3-Hydroxy-5-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, adherence to strict PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications and Use
Eye and Face Protection Chemical Splash GogglesMust be worn at all times when handling the compound to protect against splashes.[4][5]
Face ShieldRequired in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or heating.[6][7]
Hand Protection Chemically Resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[5] For prolonged contact or immersion, heavier duty gloves should be considered. Always inspect gloves before use and change them immediately if contaminated.[5]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from spills.[6] Fire-resistant lab coats are recommended if flammable solvents are in use.
Closed-toe ShoesEssential to prevent injuries from spills or dropped objects.[6]
Respiratory Protection RespiratorMay be necessary when working with fine powders in poorly ventilated areas.[6] Use should be in accordance with your institution's respiratory protection program.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical to minimize exposure and ensure safety.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Hazard Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Engineering Controls are Functional (Fume Hood, Eyewash Station) prep2->prep3 handle1 Weigh Compound in a Ventilated Enclosure prep3->handle1 Proceed to Handling handle2 Perform Experimental Procedures in Fume Hood handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 Proceed to Cleanup clean2 Segregate Chemical Waste clean1->clean2 clean3 Dispose of Waste in a Labeled, Sealed Container clean2->clean3

Caption: Workflow for the safe handling of this compound.

  • Preparation :

    • Conduct a thorough hazard assessment for the specific experiment.[8]

    • Put on all required PPE as detailed in the table above.[4][5][6]

    • Verify that engineering controls, such as the fume hood and eyewash station, are in proper working order.[9]

  • Handling :

    • When weighing the solid compound, do so in a ventilated enclosure or a fume hood to avoid inhaling dust.[1]

    • Carry out all experimental procedures involving this compound within a certified chemical fume hood.[1]

    • Always keep the container tightly closed when not in use to prevent the release of dust or vapors.[10]

  • In Case of Exposure :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10]

    • Skin : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[10]

    • Inhalation : Move to fresh air. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[10]

    • Ingestion : Clean mouth with water. Get medical attention.[10]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

start End of Experiment waste_gen Waste Generation (Solid, Liquid, Contaminated PPE) start->waste_gen segregate Segregate Waste Streams waste_gen->segregate solid_waste Solid Waste Container (Labeled: 'this compound') segregate->solid_waste liquid_waste Liquid Waste Container (Labeled with all chemical constituents) segregate->liquid_waste ppe_waste Contaminated Solid Waste Bin (Gloves, etc.) segregate->ppe_waste seal Securely Seal All Waste Containers solid_waste->seal liquid_waste->seal ppe_waste->seal storage Store in Designated Satellite Accumulation Area seal->storage disposal Arrange for Professional Waste Disposal storage->disposal

Caption: Step-by-step process for the safe disposal of chemical waste.

  • Waste Segregation :

    • Do not mix this chemical waste with other waste streams.

    • Collect solid waste, including any unused compound and contaminated materials like weighing paper, in a designated, labeled container.

    • Collect liquid waste from reactions or cleaning procedures in a separate, labeled container. The label should include all chemical components of the mixture.

    • Dispose of contaminated disposable PPE, such as gloves, in a designated solid waste container.

  • Container Management :

    • All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings.

    • Keep waste containers securely closed except when adding waste.

    • Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal :

    • Dispose of the chemical waste through your institution's hazardous waste management program.[10]

    • Do not dispose of this chemical down the drain or in the regular trash.[9]

    • Empty containers should be handled as hazardous waste unless properly decontaminated.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.